Izumerogant
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2299252-72-3 |
|---|---|
分子式 |
C22H18ClF4N5O2 |
分子量 |
495.9 g/mol |
IUPAC名 |
4-[4-[3-(2-chloro-6-fluorophenyl)-4-pyrimidin-2-yl-1,2-oxazol-5-yl]-5-(trifluoromethyl)pyrazol-1-yl]-2-methylbutan-2-ol |
InChI |
InChI=1S/C22H18ClF4N5O2/c1-21(2,33)7-10-32-19(22(25,26)27)12(11-30-32)18-16(20-28-8-4-9-29-20)17(31-34-18)15-13(23)5-3-6-14(15)24/h3-6,8-9,11,33H,7,10H2,1-2H3 |
InChIキー |
MRJLIFZIFUEXQG-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Proposed Mechanism of Action of Izumerogant in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Last Updated: December 2, 2025
Introduction
Izumerogant is a selective antagonist of the prostaglandin (B15479496) E receptor 4 (EP4), a G-protein coupled receptor that plays a significant role in modulating T cell function. While the clinical development of this compound for psoriasis and castration-resistant prostate cancer has been deprioritized, understanding its mechanism of action within T cells remains crucial for evaluating its potential in other indications and for the broader field of EP4-targeted therapies. This technical guide synthesizes the current understanding of EP4 signaling in T lymphocytes to delineate the proposed mechanism by which this compound exerts its effects. By blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, this compound is expected to counteract the immunosuppressive and pro-inflammatory signals mediated by this pathway, thereby restoring or augmenting T cell-mediated immune responses.[1][2]
Core Signaling Pathway: PGE2-EP4 Axis in T Cells
The primary mechanism of action of this compound is the competitive antagonism of the EP4 receptor. In various physiological and pathological contexts, elevated levels of PGE2 can profoundly influence T cell behavior. The binding of PGE2 to the EP4 receptor on T cells initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5][6] This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key downstream effector.[3][4][5][6] PKA, in turn, phosphorylates the cAMP-responsive element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes critical for T cell differentiation, proliferation, and cytokine production.[3][7] By blocking this initial binding event, this compound is predicted to inhibit the entire downstream signaling cascade.
Caption: Proposed signaling pathway of PGE2 through the EP4 receptor in T cells and the inhibitory action of this compound.
Data Presentation: Predicted Effects of this compound on T Cell Subsets
The antagonism of the EP4 receptor by this compound is expected to have distinct effects on various T cell subsets, effectively reversing the known actions of PGE2. The following tables summarize these anticipated outcomes.
Table 1: Predicted Impact of this compound on T Helper Cell Differentiation
| T Helper Subset | Effect of PGE2 via EP4 | Predicted Effect of this compound (EP4 Antagonism) | Key Cytokines Involved |
| Th1 | Inhibition of differentiation and IFN-γ production | Promotion of Th1 differentiation and IFN-γ production | IFN-γ, IL-12 |
| Th2 | Promotion of differentiation and IL-4 production | Inhibition of Th2 differentiation and IL-4 production | IL-4, IL-5, IL-13 |
| Th17 | Promotion of expansion and IL-17 production[8] | Inhibition of Th17 expansion and IL-17 production | IL-17, IL-23 |
| Treg | Promotion of expansion and suppressive function | Inhibition of Treg expansion and suppressive function[8] | IL-10, TGF-β |
Table 2: Predicted Impact of this compound on T Cell Effector Functions
| T Cell Function | Effect of PGE2 via EP4 | Predicted Effect of this compound (EP4 Antagonism) |
| Proliferation | Suppression of proliferation[4] | Enhancement of T cell proliferation |
| Cytotoxicity (CD8+ T cells) | Inhibition of cytotoxic activity | Enhancement of cytotoxic T lymphocyte (CTL) activity |
| Cytokine Production (IFN-γ) | Decreased production | Increased production |
| Cytokine Production (IL-2) | Decreased production | Increased production |
| Immune Checkpoint Expression | Potential upregulation of inhibitory receptors | Potential downregulation of inhibitory receptors |
Experimental Protocols
To validate the proposed mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key assays.
T Cell Proliferation Assay (CFSE Dilution)
This assay measures the extent to which T cells divide in response to stimulation, in the presence or absence of this compound.
-
Objective: To determine the effect of this compound on antigen-specific or mitogen-induced T cell proliferation.
-
Methodology:
-
T Cell Isolation: Isolate human or murine T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
CFSE Labeling: Resuspend isolated T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash cells twice.[9][10][11]
-
Cell Culture and Treatment: Plate CFSE-labeled T cells in a 96-well plate at 1 x 10^5 cells/well. Add T cell activators (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen). Add varying concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) and a viability dye. Analyze by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.[9][12]
-
Caption: Experimental workflow for assessing T cell proliferation using CFSE dilution.
Intracellular Cytokine Staining (ICS)
This protocol allows for the quantification of cytokine-producing T cells at a single-cell level.
-
Objective: To measure the effect of this compound on the production of key cytokines (e.g., IFN-γ, IL-17) by T cells.
-
Methodology:
-
T Cell Stimulation: Culture isolated T cells with a stimulant (e.g., PMA and ionomycin, or anti-CD3/CD28) in the presence of this compound or vehicle for 4-6 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of culture to cause cytokines to accumulate intracellularly.[13]
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, permeabilize the cell membranes using a permeabilization buffer containing a mild detergent like saponin.[14][15]
-
Intracellular Staining: Add fluorescently conjugated antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-IL-17) to the permeabilized cells. Incubate in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Analyze on a flow cytometer to determine the percentage of T cells producing each cytokine.[14][16]
-
Western Blot for CREB Phosphorylation
This technique is used to detect the phosphorylation status of CREB, a key downstream target of the EP4 signaling pathway.
-
Objective: To determine if this compound inhibits PGE2-induced phosphorylation of CREB in T cells.
-
Methodology:
-
Cell Treatment and Lysis: Culture T cells and starve them of serum overnight. Treat the cells with PGE2 in the presence or absence of pre-incubation with this compound for a short duration (e.g., 15-30 minutes). Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking and Antibody Incubation: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17] Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[17]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the pCREB antibodies and reprobed with an antibody against total CREB.[19]
-
Caption: Experimental workflow for detecting CREB phosphorylation via Western blot.
Conclusion
Based on its classification as a selective EP4 antagonist, this compound is proposed to modulate T cell function by inhibiting the PGE2-EP4-cAMP-PKA-CREB signaling axis. This inhibition is expected to reverse the immunosuppressive effects of PGE2, leading to enhanced T cell proliferation, a shift towards a Th1 pro-inflammatory phenotype, and augmented cytotoxic T cell activity. The experimental protocols outlined in this guide provide a framework for empirically testing these hypotheses and further elucidating the precise immunomodulatory properties of this compound and other EP4 antagonists in development. While clinical exploration of this compound has been narrowed, the foundational science of its interaction with T cells provides valuable insights for the strategic development of next-generation immunotherapies targeting the prostaglandin pathway.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PGE2-EP2/EP4 signaling elicits mesoCAR T cell immunosuppression in pancreatic cancer [frontiersin.org]
- 5. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2–prostoglandin E receptor subtype 4 (EP4) signaling mediates UV irradiation-induced systemic immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. youtube.com [youtube.com]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
Izumerogant: A Technical Whitepaper on its Function as a RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Izumerogant (also known as IMU-935, VTP-43742, and TAK-828F) is a potent, orally available small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis and inflammatory bowel disease. This compound has demonstrated the ability to inhibit RORγt activity, leading to a reduction in IL-17 secretion. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the associated biological pathways and workflows.
The RORγt Signaling Pathway and Therapeutic Rationale
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6, which induces the expression of RORγt. Once expressed, RORγt binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, recruiting co-activators and initiating transcription. The IL-23/IL-17 axis is a central inflammatory pathway, with IL-23 promoting the expansion and maintenance of the Th17 phenotype. The resulting IL-17 cytokines act on various cell types to induce the production of other pro-inflammatory mediators, leading to tissue inflammation and damage.
By acting as an inverse agonist, this compound binds to the ligand-binding domain of RORγt, promoting a conformational change that favors the recruitment of co-repressors over co-activators. This actively represses the basal transcriptional activity of RORγt, thereby inhibiting Th17 differentiation and significantly reducing the production of IL-17A and IL-17F. This targeted immunomodulation presents a promising oral therapeutic strategy for Th17-mediated diseases.
Izumerogant (IMU-935) chemical structure and properties
An In-depth Technical Guide to Izumerogant (IMU-935)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IMU-935) is a potent, orally available small molecule that has been investigated as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation in various autoimmune diseases.[3][4] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-γ. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically known as 4-(4-(3-(2-chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)isoxazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylbutan-2-ol. Its development was pursued by Immunic, Inc. for the potential treatment of autoimmune diseases such as psoriasis. However, the development for psoriasis and castration-resistant prostate cancer was deprioritized.
Table 1: Physicochemical Properties of this compound (IMU-935)
| Property | Value | Reference |
| IUPAC Name | 4-(4-(3-(2-chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)isoxazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylbutan-2-ol | |
| Molecular Formula | C22H18ClF4N5O2 | |
| Molecular Weight | 495.86 g/mol | |
| CAS Number | 2299252-72-3 |
Pharmacological Properties and Mechanism of Action
This compound is a potent inverse agonist of RORγt with an IC50 of approximately 20-24 nM in reporter assays. It has also been identified as a dual inhibitor of RORγ and dihydroorotate (B8406146) dehydrogenase (DHODH), with IC50 values of 10 nM and 98 nM, respectively. This dual activity contributes to its immunomodulatory effects. The primary mechanism of action involves the inhibition of RORγt, which leads to a significant reduction in the secretion of pro-inflammatory cytokines from stimulated human lymphocytes, with IC50 values in the low nanomolar range for IL-17A, IL-17F, and IFN-γ.
Table 2: In Vitro Activity of this compound (IMU-935)
| Target/Assay | IC50 Value | Reference |
| RORγt (reporter assay) | ~20 nM | |
| RORγt | 24 nM | |
| RORγ | 10 nM | |
| DHODH | 98 nM | |
| IL-17A, IL-17F, IFN-γ secretion (human lymphocytes) | 3-5 nM | |
| Th17 differentiation (murine cells) | 135 nM |
Preclinical studies have demonstrated that this compound potently inhibits Th1 and Th17 responses. Importantly, it does not appear to affect thymocyte maturation, a safety concern with some other RORγt inhibitors.
Signaling Pathway
This compound's primary therapeutic potential lies in its ability to modulate the Th17 signaling pathway. By acting as an inverse agonist of RORγt, it prevents the transcription of genes responsible for Th17 cell differentiation and the subsequent production of inflammatory cytokines.
References
- 1. This compound (IMU-935) | RORγt antagonist | Probechem Biochemicals [probechem.com]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate [prnewswire.com]
- 4. filecache.investorroom.com [filecache.investorroom.com]
Preclinical Profile of Izumerogant (IMU-935): A Dual RORγt Inverse Agonist and DHODH Inhibitor for Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Izumerogant (IMU-935) is a novel, orally available small molecule developed by Immunic, Inc. that acts as a potent inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor for the differentiation of pro-inflammatory Th17 cells, which are key drivers in the pathogenesis of numerous autoimmune diseases. Uniquely, this compound also exhibits inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for the proliferation of activated lymphocytes. This dual mechanism of action suggests a synergistic potential for dampening the inflammatory processes in autoimmune disorders. Preclinical data have demonstrated this compound's ability to potently inhibit Th17 differentiation and the secretion of key pro-inflammatory cytokines. Furthermore, it has shown efficacy in murine models of colitis and psoriasis. A significant finding from preclinical safety studies is that this compound does not impair normal thymocyte maturation, a concern with some RORγt inhibitors that raised the potential risk of thymoma development. Although the clinical development of this compound in psoriasis has been deprioritized, its preclinical profile provides valuable insights into the therapeutic potential of dual-target inhibition in autoimmunity.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through a dual mechanism:
-
RORγt Inverse Agonism: RORγt is a nuclear receptor that is essential for the differentiation of naive CD4+ T cells into Th17 cells.[1] Th17 cells are a major source of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22), which play a central role in the pathology of various autoimmune diseases like psoriasis and inflammatory bowel disease.[1][2] As an inverse agonist, this compound binds to RORγt and represses its transcriptional activity, thereby inhibiting the differentiation of Th17 cells and the subsequent production of these inflammatory cytokines.[3][4]
-
DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. Activated, rapidly proliferating lymphocytes are highly dependent on this pathway for their metabolic needs. By inhibiting DHODH, this compound can selectively target the proliferation of these pathogenic immune cells.[3][4]
The combination of these two mechanisms is believed to result in a synergistic anti-inflammatory effect.[3]
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naive T helper cells into Th17 cells is a complex process initiated by the presence of specific cytokines, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then drives the transcription of genes encoding for IL-17A, IL-17F, and the IL-23 receptor, establishing the Th17 cell lineage.
Quantitative Preclinical Data
The following tables summarize the key in vitro potency data for this compound.
Table 1: In Vitro Potency of this compound
| Target/Process | IC50 Value | Assay System | Reference |
|---|---|---|---|
| RORγt Inverse Agonism | 24 nM | Not specified | [3][4] |
| DHODH Inhibition | 240 nM | Not specified | [3][4] |
| IL-17A, IL-17F, and IFNγ Secretion | 3-5 nM | Human PHA-stimulated PBMCs | [3][4] |
| Th17 Differentiation | 150 nM | Not specified |[3][4] |
Note: While efficacy in animal models of colitis and psoriasis has been reported, specific quantitative data such as disease activity index (DAI) scores, Psoriasis Area and Severity Index (PASI) scores, or cytokine levels from these in vivo studies have not been publicly disclosed in the reviewed materials.[1][3]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound have not been fully published. However, based on the information available and standard methodologies for testing RORγt inverse agonists, the following outlines the likely experimental designs.
In Vitro Assays
3.1.1. RORγt Inverse Agonist Activity Assay
-
Objective: To determine the concentration at which this compound inhibits 50% of RORγt activity (IC50).
-
Methodology: A cell-based reporter gene assay is typically used. This involves co-transfecting cells (e.g., HEK293) with a plasmid encoding the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence. The cells are then treated with varying concentrations of this compound, and the luciferase activity is measured to determine the extent of RORγt inhibition.
3.1.2. DHODH Inhibition Assay
-
Objective: To determine the IC50 of this compound for DHODH enzymatic activity.
-
Methodology: A biochemical assay is used to measure the enzymatic activity of purified recombinant human DHODH. The assay typically follows the reduction of a substrate (e.g., dichloroindophenol) spectrophotometrically in the presence of varying concentrations of the inhibitor.
3.1.3. Cytokine Secretion Assay
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by human immune cells.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with a mitogen like phytohemagglutinin (PHA) in the presence of varying concentrations of this compound. After an incubation period, the cell culture supernatants are collected, and the concentrations of cytokines such as IL-17A, IL-17F, and IFN-γ are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
3.1.4. Th17 Differentiation Assay
-
Objective: To assess the impact of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
-
Methodology: Naive CD4+ T cells are isolated from human blood and cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, and IL-6) in the presence of different concentrations of this compound. After several days, the percentage of IL-17-producing cells is determined by intracellular cytokine staining and flow cytometry.
In Vivo Autoimmune Models
This compound has been reported to be effective in preclinical models of colitis and psoriasis.[3] The following are representative experimental workflows for these models.
3.2.1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of inflammatory bowel disease.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Colitis is induced by administering 2-3% DSS in the drinking water for 5-7 days.
-
Treatment: Mice are orally administered with vehicle or this compound daily.
-
Efficacy Parameters:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Measurement of colon length at the end of the study.
-
Histopathological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.
-
Measurement of pro-inflammatory cytokine levels (e.g., IL-17A, TNF-α) in colon tissue homogenates by ELISA or qPCR.
-
3.2.2. Imiquimod-Induced Psoriasis-like Skin Inflammation Model
-
Objective: To assess the efficacy of this compound in a model of psoriasis.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Psoriasis: A daily topical dose of imiquimod (B1671794) cream is applied to the shaved back skin of the mice for 5-7 consecutive days.
-
Treatment: Mice receive daily oral administration of vehicle or this compound.
-
Efficacy Parameters:
-
Daily scoring of skin erythema, scaling, and thickness to calculate a cumulative Psoriasis Area and Severity Index (PASI) score.
-
Measurement of ear thickness.
-
Histopathological analysis of skin biopsies to assess epidermal acanthosis, parakeratosis, and inflammatory cell infiltration.
-
Measurement of pro-inflammatory cytokine gene expression (e.g., Il17a, Il22, Il23) in skin tissue by qPCR.
-
Conclusion
The preclinical data for this compound (IMU-935) demonstrate its potential as a potent, orally available, dual-acting inhibitor of RORγt and DHODH. The in vitro studies confirm its ability to effectively suppress the Th17 pathway at low nanomolar concentrations. While specific quantitative in vivo data remains limited in the public domain, the reported efficacy in established murine models of colitis and psoriasis supports its therapeutic potential in autoimmune diseases. The favorable safety profile, particularly the lack of impact on thymocyte maturation, addresses a key concern for the RORγt inhibitor class. Although its clinical development for psoriasis has been halted, the preclinical findings for this compound provide a strong rationale for the continued exploration of dual RORγt and DHODH inhibition as a therapeutic strategy for a range of autoimmune and inflammatory conditions.
References
- 1. imux.com [imux.com]
- 2. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dual GPBAR1 agonist and RORγt inverse agonist for the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
Izumerogant (IMU-935): A Technical Overview of Its Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Izumerogant (IMU-935) is a novel, orally available small molecule that emerged as a promising therapeutic candidate for autoimmune diseases and cancer. Its unique dual mechanism of action, functioning as both an inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt) and an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), positioned it as a multifaceted regulator of immune responses and cellular proliferation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the design and outcomes of its clinical trial programs in psoriasis and metastatic castration-resistant prostate cancer. The development of this compound for these indications was ultimately discontinued, and this whitepaper will explore the publicly available data that informed these decisions, offering valuable insights for the scientific and drug development communities.
Introduction
The development of targeted therapies for immune-mediated diseases and cancer remains a cornerstone of modern drug discovery. This compound, originated by 4SC and developed by Immunic, represented a novel approach by simultaneously targeting two key pathways involved in inflammation and cell growth.[1] As an inverse agonist of RORγt, this compound was designed to suppress the differentiation of pro-inflammatory Th17 cells and the subsequent release of inflammatory cytokines.[2][3] Concurrently, its inhibition of the mitochondrial enzyme DHODH aimed to disrupt the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes and cancer cells.[2] This dual functionality suggested a broad therapeutic potential for this compound across a range of autoimmune and oncological indications.
Mechanism of Action
This compound exerts its biological effects through the modulation of two distinct molecular targets:
RORγt Inverse Agonism
RORγt is a nuclear receptor that acts as a master transcriptional regulator for the differentiation of Th17 cells, a subset of T helper cells crucial for immune responses against certain pathogens but also implicated in the pathophysiology of numerous autoimmune diseases.[2][3] RORγt promotes the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2] As an inverse agonist, this compound binds to RORγt and reduces its constitutive activity, thereby suppressing the expression of RORγt target genes and inhibiting the differentiation and effector functions of Th17 cells.
Caption: RORγt Signaling Pathway and this compound Inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby impeding the proliferation of rapidly dividing cells that are highly dependent on this pathway, such as activated lymphocytes and cancer cells.[4]
Caption: DHODH Inhibition in the Pyrimidine Synthesis Pathway.
Preclinical Development
A series of preclinical studies were conducted to characterize the potency, selectivity, and efficacy of this compound.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of both of its targets.
| Target | IC50 | Assay Description |
| RORγt | 24 nM | Inverse agonist activity.[1] |
| DHODH | 240 nM | Enzyme inhibition.[1] |
| IL-17A, IL-17F, IFNγ Secretion | 3-5 nM | Inhibition in stimulated human lymphocytes.[1] |
| Th17 Differentiation (murine) | 135 nM | Inhibition of murine Th17 cell differentiation.[1] |
| IL-17F Production (human PBMCs) | 2-4 nM | Inhibition of IL-17F production from stimulated human peripheral blood mononuclear cells.[1] |
Table 1: In Vitro Potency of this compound.
Preclinical Efficacy Models
This compound showed promising activity in various preclinical models of autoimmune diseases and cancer.
-
Psoriasis Model: In an ex vivo model using human skin punches, this compound demonstrated a strong inhibition of GM-CSF, IL-17A, IL-17F, and IL-22, key cytokines in the pathogenesis of psoriasis.[1]
-
Other Autoimmune Disease Models: Activity was also observed in animal models for graft-versus-host disease, multiple sclerosis, and inflammatory bowel disease.[2][3][5]
-
Prostate Cancer Model: Preclinical data indicated that this compound could suppress the expression of the mutated androgen receptor variant AR-V7, a driver of castration-resistant prostate cancer.
Preclinical Safety
A key aspect of the preclinical evaluation of RORγt inhibitors is their potential impact on thymocyte development, as RORγt plays a role in this process. Preclinical experiments indicated that this compound did not affect thymocyte maturation, suggesting a favorable safety profile in this regard.[2][3][4]
Clinical Development
This compound advanced into Phase 1 clinical trials for psoriasis and metastatic castration-resistant prostate cancer.
Phase 1 First-in-Human Study in Healthy Volunteers
A first-in-human, double-blind, placebo-controlled Phase 1 trial was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).
Experimental Protocol: While the full detailed protocol is not publicly available, the study design involved the administration of single doses of this compound or placebo, followed by multiple daily doses for 14 days in different cohorts. Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were also evaluated.[4]
Pharmacokinetic and Safety Data:
| Parameter | Result |
| Pharmacokinetics | |
| Half-life | Approximately 24 hours, supporting once-daily dosing. |
| Dose Proportionality | Observed across the investigated dose range.[4] |
| Safety and Tolerability | |
| Maximum Tolerated Dose (MTD) | Not reached in single or multiple ascending dose studies.[4] |
| Adverse Events | Generally mild in severity, with no serious adverse events reported.[4] |
Table 2: Summary of Phase 1 Pharmacokinetic and Safety Data in Healthy Volunteers.
Phase 1b Study in Psoriasis (NCT04682333)
Following the promising results in healthy volunteers, a Phase 1b trial was initiated to evaluate this compound in patients with moderate-to-severe psoriasis.
Experimental Protocol: This was a 28-day, double-blind, placebo-controlled trial conducted in Australia, New Zealand, and Bulgaria.[5] A total of 41 patients were enrolled and randomized to receive either this compound at doses of 150 mg once-daily or 150 mg twice-daily, or placebo.[5] The primary objective was to evaluate the safety and tolerability of this compound in this patient population.[5] Efficacy was assessed as a secondary endpoint, primarily through the Psoriasis Area and Severity Index (PASI).
References
- 1. imux.com [imux.com]
- 2. Immunic, Inc. Publishes Positive Results from the Single and Multiple Ascending Dose Parts of its Phase 1 Clinical Trial of IMU-935, a Potentially Best-in-Class Oral IL-17 Inhibitor [prnewswire.com]
- 3. Immunic Reports Pre-Planned Phase 1b Interim Analysis of IMU-935 in Psoriasis Patients Confounded by High Placebo Rate [prnewswire.com]
- 4. Immunic, Inc. Doses First Healthy Volunteer in its Phase 1 Clinical Program of IMU-935, a Potentially Best-in-Class RORγt Inverse Agonist - Immunic Therapeutics [imux.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Development of Izumerogant (IMU-935) Discontinued, Limiting Public Pharmacokinetic and Pharmacodynamic Data
Langen, Germany - Izumerogant (also known as IMU-935), an orally available small molecule inverse agonist of the retinoic acid-related orphan receptor gamma (RORγt), is no longer under active development, leading to a scarcity of publicly available, in-depth data on its pharmacokinetics and pharmacodynamics.[1][2] Developed by Immunic, the therapeutic candidate was being investigated for a range of autoimmune and inflammatory diseases, as well as prostate cancer, before the company decided to deprioritize its development.[1][2]
This compound was designed to target RORγt, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, such as IL-17. By acting as an inverse agonist, this compound was intended to suppress the transcriptional activity of RORγt, thereby reducing inflammation. The therapeutic was also noted to be a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.[1]
Intended Mechanism of Action
This compound's primary intended mechanism of action was the inverse agonism of the RORγt receptor. This was expected to modulate the immune system by inhibiting the Th17 cell pathway, a key driver in many autoimmune diseases.
References
Izumerogant: A Potent Modulator of Th17 Cell Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells integral to the host defense against extracellular pathogens. However, their dysregulation is a critical factor in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. The differentiation and function of Th17 cells are orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory agents. Izumerogant (IMU-935), a potent small molecule inverse agonist of RORγt, has demonstrated significant potential in preclinical studies by effectively inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on Th17 cell differentiation, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: RORγt Inverse Agonism
This compound functions as a potent inverse agonist of RORγt, a key nuclear receptor that governs the transcriptional program of Th17 cell differentiation. Upon binding to the ligand-binding domain of RORγt, this compound induces a conformational change that promotes the recruitment of corepressors and inhibits the binding of coactivators. This action effectively represses the transcriptional activity of RORγt, leading to a downstream reduction in the expression of Th17 signature cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2]
Notably, preclinical data indicates that this compound exhibits a maximum inhibition of approximately 80% of RORγt activity, thereby preserving a basal level of function.[1][2] This characteristic is hypothesized to be beneficial in maintaining normal thymocyte maturation, a process also influenced by RORγt, potentially mitigating the risk of thymoma development that has been a concern with complete RORγt inhibition.[1] Furthermore, this compound has been shown to possess a secondary, synergistic mechanism of action through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis that is crucial for the proliferation of activated lymphocytes.
Quantitative Effects of this compound on Th17 Cell Differentiation
The following tables summarize the key quantitative data from preclinical studies, illustrating the potency of this compound in modulating Th17 cell-related pathways.
Table 1: In Vitro Potency of this compound (IMU-935)
| Parameter | IC50 Value | Target/Assay | Source |
| RORγt Inhibition | 24 nM | Inverse agonist activity | |
| DHODH Inhibition | 240 nM | Enzymatic activity | |
| Th17 Differentiation Inhibition | 150 nM | In vitro cellular assay |
Table 2: Inhibition of Cytokine Secretion by this compound (IMU-935) in Human PBMCs
| Cytokine | IC50 Value | Stimulation Condition | Source |
| IL-17A | 3-5 nM | PHA-stimulated human PBMCs | |
| IL-17F | 3-5 nM | PHA-stimulated human PBMCs | |
| IFNγ | 3-5 nM | PHA-stimulated human PBMCs |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Th17 cell differentiation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro Th17 cell differentiation assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on Th17 cell differentiation.
Human In Vitro Th17 Cell Differentiation Assay
Objective: To assess the dose-dependent effect of this compound on the differentiation of human naive CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (for coating)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human TGF-β1
-
Recombinant human IL-6
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-human IFN-γ neutralizing antibody
-
Anti-human IL-4 neutralizing antibody
-
This compound (IMU-935)
-
Vehicle control (e.g., DMSO)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)
-
Flow cytometry staining buffers, antibodies (anti-CD4, anti-IL-17A, anti-RORγt), and viability dye
-
ELISA kit for human IL-17A/F
Methodology:
-
Isolation of Naive CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+CD45RA+CD45RO-) from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.
-
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 2 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS before use.
-
-
Cell Culture and Th17 Polarization:
-
Prepare a Th17 polarizing cytokine cocktail in complete RPMI medium containing:
-
TGF-β1 (e.g., 1-5 ng/mL)
-
IL-6 (e.g., 20-50 ng/mL)
-
IL-23 (e.g., 20-50 ng/mL)
-
IL-1β (e.g., 10-20 ng/mL)
-
Anti-IFN-γ (e.g., 1-2 µg/mL)
-
Anti-IL-4 (e.g., 1-2 µg/mL)
-
-
Prepare serial dilutions of this compound and the vehicle control in complete RPMI medium.
-
Add the this compound dilutions or vehicle control to the corresponding wells of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells.
-
Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add 1 x 10^5 cells to each well.
-
Add the Th17 polarizing cytokine cocktail to the wells.
-
Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis of Th17 Differentiation:
-
ELISA for IL-17A/F Secretion:
-
After the incubation period, centrifuge the plate and collect the supernatants.
-
Quantify the concentration of IL-17A and/or IL-17F in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Flow Cytometry for Intracellular Cytokine and Transcription Factor Staining:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail (PMA, Ionomycin) in the presence of a protein transport inhibitor (Brefeldin A).
-
Harvest the cells and stain for cell viability.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IL-17A and RORγt.
-
Acquire the samples on a flow cytometer and analyze the data by gating on live, single, CD4+ lymphocytes to quantify the percentage of IL-17A+ and RORγt+ cells.
-
-
RORγt Reporter Gene Assay
Objective: To determine the functional inverse agonist activity of this compound on RORγt-mediated transcription.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vector for Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and vehicle control
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the Gal4-RORγt-LBD expression vector and the UAS-Luc reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound and vehicle control in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of RORγt transcriptional activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
This compound is a potent, orally available small molecule that effectively inhibits Th17 cell differentiation and function through the inverse agonism of RORγt. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other RORγt modulators in the context of Th17-mediated autoimmune and inflammatory diseases. The dual mechanism of action, targeting both RORγt and DHODH, along with its favorable profile regarding thymocyte maturation, positions this compound as a promising candidate for further clinical development.
References
- 1. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
- 2. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2ⁿᵈ Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway [prnewswire.com]
In Vitro Characterization of Izumerogant's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Izumerogant (IMU-935) is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells and the cytokines they produce, such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), are implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its mechanism of action, binding affinity, and functional effects. The information is compiled from publicly available preclinical data. Development of this compound for psoriasis and castration-resistant prostate cancer has been discontinued.[1]
Mechanism of Action
This compound exerts its primary biological effect by acting as an inverse agonist on the nuclear receptor RORγt.[2] RORγt is essential for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.[3][4] As an inverse agonist, this compound binds to RORγt and reduces its constitutive activity, thereby suppressing the expression of target genes involved in the Th17 signaling pathway. This leads to a decrease in the production of key inflammatory mediators like IL-17A and IL-17F.
Additionally, this compound has been noted to have activity on dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis.[2]
Quantitative In Vitro Activity
The in vitro potency of this compound has been characterized through various assays. The following table summarizes the key quantitative data available.
| Assay Type | Target | Species | Value | Reference |
| Luciferase Reporter Assay | RORγ | Human | IC50: 15.4 nM | |
| Cytokine Secretion Assay (PHA-stimulated PBMCs) | IL-17F Inhibition | Human | Potent Inhibition |
Key In Vitro Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. The following sections describe the general methodologies for assays typically used to characterize RORγt inverse agonists like this compound.
RORγt Ligand Binding Assay (Radioligand Competition)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).
Objective: To determine the binding affinity (Ki or IC50) of this compound for the RORγt receptor.
General Protocol:
-
Reagents and Materials:
-
Recombinant human RORγt LBD
-
Tritiated RORγt ligand (e.g., 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
Scintillation plates (e.g., 384-well white polystyrene plates)
-
Scintillation counter
-
-
Procedure:
-
A solution of the recombinant human RORγt LBD is prepared in the assay buffer.
-
The test compound is serially diluted to create a range of concentrations.
-
The RORγt LBD solution, the tritiated ligand at a fixed concentration, and varying concentrations of the test compound are added to the wells of the scintillation plate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
RORγt Co-factor Recruitment Assay
This assay measures the ability of a compound to modulate the interaction between RORγt and a co-activator peptide, distinguishing between agonists, antagonists, and inverse agonists.
Objective: To confirm the inverse agonist activity of this compound by measuring the displacement of a co-activator peptide from the RORγt LBD.
General Protocol:
-
Reagents and Materials:
-
Recombinant human RORγt LBD
-
Co-activator peptide (e.g., SRC-1)
-
Detection system (e.g., fluorescence resonance energy transfer (FRET) or AlphaScreen)
-
Test compound (this compound) at various concentrations
-
Assay buffer and plates
-
-
Procedure:
-
The RORγt LBD and the co-activator peptide are labeled with appropriate donor and acceptor molecules for the chosen detection system.
-
The labeled RORγt LBD and co-activator peptide are incubated with varying concentrations of the test compound.
-
The interaction between the receptor and the co-activator is measured by detecting the signal generated by the proximity of the donor and acceptor molecules.
-
-
Data Analysis:
-
A decrease in the signal indicates that the test compound is inhibiting the interaction between RORγt and the co-activator, characteristic of an inverse agonist or antagonist.
-
The IC50 value for the displacement of the co-activator peptide is calculated.
-
Th17 Cell Differentiation and Cytokine Secretion Assay
This is a cell-based functional assay that assesses the impact of a compound on the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17.
Objective: To evaluate the functional potency of this compound in inhibiting Th17 cell differentiation and IL-17 production.
General Protocol:
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells
-
Th17 differentiation-inducing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Test compound (this compound) at various concentrations
-
Cell culture medium and plates
-
ELISA or HTRF assay kit for IL-17A/F detection
-
Flow cytometer for intracellular cytokine staining
-
-
Procedure:
-
Naive CD4+ T cells are cultured in the presence of Th17 polarizing cytokines and T-cell activators.
-
The cells are treated with a range of concentrations of the test compound.
-
After a suitable incubation period (e.g., 3-5 days), the cell culture supernatants are collected to measure the concentration of secreted IL-17A and/or IL-17F using ELISA or a similar immunoassay.
-
Alternatively, cells can be re-stimulated and stained for intracellular IL-17 for analysis by flow cytometry to determine the percentage of Th17 cells.
-
-
Data Analysis:
-
The concentration of IL-17 in the supernatant is plotted against the concentration of the test compound to determine the IC50 for cytokine inhibition.
-
Flow cytometry data is analyzed to quantify the reduction in the percentage of IL-17-producing cells.
-
Visualizations
Signaling Pathway of RORγt and this compound's Mechanism of Action
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for RORγt Inverse Agonist Characterization
Caption: Workflow for the in vitro characterization of a RORγt inverse agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immunic, Inc. to Host Virtual R&D Day Today to Provide an Update on the Preclinical and Clinical Development of IMU-935, a Potentially Best-in-Class RORγt Inverse Agonist - Immunic Therapeutics [imux.com]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RORγt in Prostate Cancer and the Story of Izumerogant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of prostate cancer therapeutics is continually evolving, with a significant focus on overcoming resistance to androgen deprivation therapy. A compelling area of recent investigation has been the role of the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t) in driving prostate cancer progression, particularly in its castration-resistant form. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning RORγt's involvement in prostate cancer and examines the trajectory of Izumerogant (IMU-935), a RORγt inverse agonist, from a promising therapeutic candidate to its eventual discontinuation for this indication. This document is intended to serve as a comprehensive resource, detailing the signaling pathways, experimental validation, and clinical context of RORγt targeting in prostate cancer.
RORγt: An Emerging Driver of Castration-Resistant Prostate Cancer
While traditionally known for its critical role in the differentiation of Th17 cells and its involvement in inflammatory diseases, recent evidence has illuminated a significant function for RORγt in the pathophysiology of castration-resistant prostate cancer (CRPC).[1][2][3] In CRPC, the androgen receptor (AR) signaling axis remains a key driver of tumor growth and survival, even in a low-androgen environment.[4] Studies have revealed that RORγt is a pivotal upstream regulator of AR expression.[1][2]
The RORγt-AR Signaling Axis
In CRPC tumors, RORγ is often overexpressed and, in some cases, its gene (RORC) is amplified.[1][2] RORγt directly drives the transcription of the androgen receptor gene. It achieves this by binding to a specific ROR response element (RORE) within the AR gene and recruiting essential coactivators, namely SRC-1 and SRC-3.[1][2] This transcriptional activation leads to increased expression of both full-length AR and its splice variants, such as AR-V7, which are frequently implicated in therapy resistance.[1][5] The inhibition of RORγt has been shown to suppress the expression of AR and AR-V7 in prostate cancer cell lines and tumor models.[1][5]
Luciferase Reporter Assay for RORγt Activity
This cell-based assay is used to quantify the transcriptional activity of RORγt and to screen for inhibitors.
[6]1. Principle: A fusion protein is created with the ligand-binding domain (LBD) of RORγt and the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, when expressed in a host cell line (e.g., HEK293T), binds to a GAL4 upstream activation sequence (UAS) that drives the expression of a luciferase reporter gene. A[6]n inverse agonist will inhibit this process, leading to a decrease in the luciferase signal.
[6]2. Protocol Outline:
- Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T) in appropriate media.
- Co-transfect the cells with an expression vector for the GAL4-RORγt fusion protein and a luciferase reporter vector containing a GAL4 UAS promoter. [6] * Compound Treatment:
- Plate the transfected cells in a multi-well plate.
- Treat the cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
- Luciferase Assay:
- After an incubation period, lyse the cells.
- Measure the luciferase activity in the cell lysates using a luminometer after the addition of a luciferin (B1168401) substrate. [6] * Data Analysis:
- Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
[6]dot
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the specific DNA regions to which a protein of interest, such as RORγt, is bound in the genome.
-
Cross-linking: Treat prostate cancer cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to RORγt.
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use quantitative PCR to determine the enrichment of specific DNA sequences (e.g., the AR-RORE).
-
ChIP-seq: Sequence the purified DNA to identify genome-wide binding sites of RORγt.
-
The identification of the RORγt-AR signaling axis represents a significant advancement in our understanding of the molecular drivers of castration-resistant prostate cancer. The preclinical data supporting the therapeutic targeting of RORγt were compelling, demonstrating a clear mechanism for overcoming androgen receptor-driven tumor growth.
The discontinuation of this compound for prostate cancer, while disappointing, underscores the challenges of translating preclinical findings into clinical success. The reasons for the lack of efficacy in the clinical setting are not publicly detailed but could be multifactorial, including issues with drug exposure at the tumor site, patient heterogeneity, or the emergence of unforeseen resistance mechanisms.
Despite this setback, the RORγt pathway remains a valid and intriguing target in oncology. Future research should focus on:
-
Biomarker Development: Identifying patient populations most likely to respond to RORγt inhibition.
-
Next-Generation Inhibitors: Developing novel RORγt antagonists with improved pharmacological properties.
-
Combination Therapies: Exploring the synergistic potential of RORγt inhibitors with other targeted agents or immunotherapies.
A deeper understanding of the complexities of RORγt signaling in the tumor microenvironment will be crucial for the successful clinical implementation of therapies targeting this pathway in prostate cancer and potentially other malignancies.
References
- 1. escholarship.org [escholarship.org]
- 2. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Preclinical Evaluation of Izumerogant in a Mouse Model of Psoriasis
Disclaimer: The development of Izumerogant for psoriasis was discontinued (B1498344) in April 2023.[1][2] These application notes are intended for research purposes only and provide a generalized framework for evaluating RORγt inverse agonists in a preclinical setting, based on established psoriasis models. The protocols provided are hypothetical and would require optimization.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[3][4] Retinoic acid-related orphan receptor gamma t (RORγt) is a master transcription factor for the differentiation of Th17 cells, which are major producers of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines drive keratinocyte hyperproliferation and inflammation, leading to the clinical manifestations of psoriasis.
This compound (IMU-935) is a small molecule inverse agonist of RORγt and also an inhibitor of dihydroorotate (B8406146) dehydrogenase.[1] By targeting RORγt, this compound was developed to inhibit the Th17 cell pathway, thereby reducing the production of key inflammatory cytokines implicated in psoriasis. These application notes provide a detailed protocol for the preclinical evaluation of this compound in the widely used imiquimod (B1671794) (IMQ)-induced mouse model of psoriasis-like skin inflammation.[4][5][6]
Mechanism of Action of this compound in Psoriasis
This compound exerts its potential therapeutic effect in psoriasis primarily through the inverse agonism of RORγt. This action leads to the suppression of Th17 cell differentiation and function. The proposed signaling pathway is illustrated below.
Caption: this compound's proposed mechanism of action in psoriasis.
Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasis Model
This protocol describes the use of the IMQ-induced model in C57BL/6 mice to assess the efficacy of this compound. This model is widely used as it recapitulates key features of human psoriasis, including skin thickening, scaling, erythema, and the involvement of the IL-23/IL-17 axis.[3][5][6]
Materials
-
Animals: 8-10 week old female C57BL/6 mice.
-
Psoriasis Induction Agent: 5% Imiquimod cream.
-
Test Compound: this compound (requires formulation in a suitable vehicle for oral administration).
-
Vehicle Control: Vehicle used for this compound formulation (e.g., 0.5% methylcellulose).
-
Positive Control: Topical corticosteroid (e.g., clobetasol (B30939) propionate (B1217596) 0.05% cream) or an oral systemic agent with known efficacy in this model.
-
Measurement Tools: Calipers for ear and skin thickness, analytical balance.
-
Reagents for tissue processing and analysis: Formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stains, antibodies for immunohistochemistry (e.g., anti-Ki67, anti-CD3), reagents for RNA extraction and qPCR.
Experimental Workflow
Caption: Experimental workflow for the IMQ-induced psoriasis model.
Procedure
-
Acclimatization: House mice for at least one week under standard conditions before the experiment begins.
-
Randomization: Randomly assign mice to the treatment groups outlined in Table 1.
-
Baseline Measurements (Day 0): Record the body weight, ear thickness, and dorsal skin thickness of each mouse.
-
Psoriasis Induction (Days 1-6): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear of each mouse.
-
Treatment Administration (Days 1-7): Administer this compound, vehicle, or positive control daily according to the assigned groups. Oral gavage is a common route for small molecule administration.
-
Daily Monitoring (Days 1-8):
-
Record body weight.
-
Measure ear and dorsal skin thickness using calipers.
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) for mice, assessing erythema, scaling, and thickness (each on a scale of 0-4).
-
-
Euthanasia and Sample Collection (Day 8):
-
Euthanize mice according to approved institutional guidelines.
-
Collect blood for systemic cytokine analysis.
-
Excise the treated ear and dorsal skin. A portion of the skin should be fixed in 10% buffered formalin for histology, while the remainder can be snap-frozen for cytokine and gene expression analysis.
-
Collect spleens and draining lymph nodes to assess immune cell populations by flow cytometry.
-
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison. Below are example tables for structuring the experimental groups and outcome measures.
Table 1: Experimental Groups
| Group | Treatment | Dose (Hypothetical) | Route of Administration | Number of Animals (n) |
| 1 | Naive Control | - | - | 8 |
| 2 | IMQ + Vehicle | - | Oral Gavage | 8 |
| 3 | IMQ + this compound | 10 mg/kg | Oral Gavage | 8 |
| 4 | IMQ + this compound | 30 mg/kg | Oral Gavage | 8 |
| 5 | IMQ + Positive Control | Varies | Topical or Oral | 8 |
Table 2: Key Efficacy Endpoints and Analysis
| Parameter | Method of Measurement | Analysis | Expected Outcome with Effective Treatment |
| Clinical Assessment | |||
| Ear Thickness | Digital Calipers | Repeated Measures ANOVA | Reduction in swelling |
| Dorsal Skin Thickness | Digital Calipers | Repeated Measures ANOVA | Reduction in thickness |
| PASI Score | Visual Scoring (Erythema, Scaling, Induration) | Kruskal-Wallis test | Lower composite score |
| Spleen Weight | Analytical Balance | One-way ANOVA | Reduction in splenomegaly |
| Histopathology | |||
| Epidermal Thickness | H&E Staining, Microscopy | One-way ANOVA | Reduced acanthosis |
| Inflammatory Infiltrate | H&E Staining, Immunohistochemistry (e.g., CD3) | Semi-quantitative scoring, Cell counting | Decreased immune cell infiltration |
| Keratinocyte Proliferation | Immunohistochemistry (Ki67) | Quantification of positive cells | Reduced number of proliferating keratinocytes |
| Molecular Analysis | |||
| Cytokine Levels (IL-17A, IL-22, IL-23) | ELISA or Luminex (from skin homogenates) | One-way ANOVA | Decreased levels of pro-inflammatory cytokines |
| Gene Expression (Il17a, Il22, Il23a, etc.) | qPCR (from skin tissue) | One-way ANOVA with post-hoc tests | Downregulation of psoriasis-related gene expression |
Conclusion
The imiquimod-induced psoriasis mouse model provides a robust platform for the preclinical evaluation of RORγt inverse agonists like this compound. A successful study would demonstrate a dose-dependent reduction in the clinical signs of psoriasis (e.g., skin thickness, PASI score), accompanied by histological improvements and a decrease in the expression of key inflammatory mediators of the IL-23/IL-17 pathway. Although the clinical development of this compound for psoriasis has been halted, this protocol serves as a valuable resource for researchers investigating novel RORγt inhibitors or other therapeutic agents targeting the Th17 axis for the treatment of psoriasis and other inflammatory diseases.
References
Application Note: Izumerogant Treatment Protocol for Primary Immune Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Izumerogant is an investigational compound whose development was discontinued.[1][2] This document provides a representative protocol for research purposes based on its known mechanisms of action as a RORγt inverse agonist and a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.[1] Researchers should independently validate and optimize these protocols for their specific experimental needs.
Introduction
This compound (formerly IMU-935) is a small molecule that acts as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt) and an inhibitor of dihydroorotate dehydrogenase (DHODH).[1] RORγt is a critical transcription factor for the differentiation and function of Th17 cells, which are key drivers of inflammation through the production of cytokines like IL-17A. DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes. By targeting these two distinct pathways, this compound was developed to exert a dual immunomodulatory effect: suppressing Th17-mediated inflammation and inhibiting the proliferation of pathogenic immune cells.
This application note provides detailed protocols for treating primary human immune cell cultures with this compound to assess its biological effects. The methodologies cover the isolation of Peripheral Blood Mononuclear Cells (PBMCs), assessment of T-cell proliferation, and quantification of cytokine production.
Mechanism of Action: Signaling Pathways
This compound's dual mechanism involves the modulation of two separate cellular pathways critical for immune cell function. The diagrams below illustrate the targeted signaling cascades.
References
Application Notes and Protocols: Measuring the Effects of Izumerogant on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Izumerogant is a novel synthetic compound under investigation for its potential immunomodulatory properties. As with any new therapeutic candidate, a thorough understanding of its effects on the immune system is critical. Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. They are involved in a multitude of cellular processes, including inflammation, immune responses, and cell differentiation. Unregulated cytokine levels are central mediators of many inflammatory diseases.[1] Therefore, evaluating the impact of a novel compound like this compound on cytokine production is a key step in preclinical development.
These application notes provide a comprehensive guide to measuring the effects of this compound on cytokine production in vitro. The protocols described herein detail methods for cell culture, stimulation with this compound, and subsequent quantification of both secreted and intracellular cytokines using common and robust immunoassays.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables represent hypothetical data from experiments conducted to determine the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Table 1: Dose-Dependent Effect of this compound on Secreted Pro-inflammatory Cytokines (ELISA)
| This compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 0 (Vehicle Control) | 50.2 ± 5.1 | 35.8 ± 4.2 | 20.1 ± 2.5 |
| 0.1 | 45.3 ± 4.8 | 32.1 ± 3.9 | 18.5 ± 2.1 |
| 1 | 25.7 ± 3.1 | 18.9 ± 2.3 | 10.3 ± 1.5 |
| 10 | 10.1 ± 1.5 | 8.2 ± 1.1 | 5.4 ± 0.8 |
| 100 | 5.2 ± 0.9 | 4.1 ± 0.6 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Intracellular Cytokine Production in CD4+ T cells (Flow Cytometry)
| Treatment (10 µM) | % IFN-γ+ CD4+ T cells | % IL-4+ CD4+ T cells | % IL-10+ CD4+ T cells |
| Unstimulated Control | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Stimulated (PMA/Ionomycin) | 25.6 ± 3.2 | 10.2 ± 1.5 | 5.1 ± 0.7 |
| Stimulated + this compound | 15.3 ± 2.1 | 12.8 ± 1.9 | 8.9 ± 1.1 |
Data are presented as the percentage of CD4+ T cells positive for the indicated cytokine. Values are mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Quantification of Secreted Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps to measure the concentration of secreted cytokines in cell culture supernatants following treatment with this compound.
1. Cell Culture and Stimulation:
- Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
- Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.
- Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
- Add the this compound dilutions and vehicle control to the appropriate wells.
- If required, add a stimulating agent (e.g., Lipopolysaccharide (LPS) at 100 ng/mL to induce a pro-inflammatory response).
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
- After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
- Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
2. ELISA Procedure (Sandwich ELISA):
- Coat a 96-well high-binding ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
- Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[2]
- Wash the plate three times with wash buffer.
- Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
- Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[2]
- Wash the plate three times with wash buffer.
- Add the biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.[2]
- Wash the plate three times with wash buffer.
- Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.[2]
- Wash the plate five times with wash buffer.
- Add 100 µL of TMB substrate and incubate until a color change is observed.
- Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
- Generate a standard curve and calculate the concentration of the cytokine in the samples.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the detection and quantification of cytokine production within individual cells, providing insights into which cell populations are affected by this compound.
1. Cell Stimulation and Protein Transport Inhibition:
- Culture PBMCs or isolated T cells as described in Protocol 1.
- Treat the cells with this compound or vehicle control.
- Stimulate the cells with a broad-spectrum activator like PMA (phorbol 12-myristate 13-acetate) and Ionomycin for 4-6 hours.
- Crucially, during the last 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium. This will cause cytokines to accumulate within the Golgi apparatus, making them detectable intracellularly.
2. Cell Surface Staining:
- Harvest the cells and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
- Resuspend the cells in FACS buffer containing fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) to identify specific T cell populations.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
3. Fixation and Permeabilization:
- Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature. This cross-links proteins and stabilizes the cell structure.
- Wash the cells with FACS buffer.
- Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1% saponin) to allow antibodies to access intracellular antigens.
4. Intracellular Staining:
- Add fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., anti-IFN-γ, anti-IL-4, anti-IL-10) to the permeabilized cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer for analysis.
5. Flow Cytometry Analysis:
- Acquire the stained cell samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
- Gate on the cell population of interest (e.g., CD4+ T cells) and then quantify the percentage of cells expressing each cytokine.
Mandatory Visualizations
Caption: A potential mechanism of this compound action.
Caption: Workflow for measuring cytokine production.
References
Application Notes and Protocols for Izumerogant in Graft-versus-Host Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] The disease is characterized by the recognition of host tissues as foreign by donor-derived immune cells, primarily T cells, leading to a potent inflammatory response that can damage various organs, including the skin, liver, and gastrointestinal tract.[1] Standard treatments for GVHD rely on broad immunosuppression, which can increase the risk of infection and relapse.[2] Consequently, there is a critical need for targeted therapies that can selectively inhibit the specific immune pathways driving GVHD.
Izumerogant (IMU-935) is a small molecule drug candidate that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[3] RORγt is a master transcription factor essential for the differentiation and function of Th17 cells, a subset of T helper cells that play a crucial role in the inflammatory cascade of autoimmune diseases and GVHD. By inhibiting RORγt, this compound was investigated for its potential to suppress Th17-mediated inflammation. Additionally, this compound is known to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines, which is necessary for the proliferation of activated lymphocytes. Although the clinical development of this compound for GVHD and other indications was discontinued, its mechanism of action provides a valuable framework for investigating RORγt as a therapeutic target in GVHD.
These notes provide a detailed overview of the scientific rationale and generalized protocols for evaluating a RORγt inverse agonist, such as this compound, in the context of GVHD research.
Mechanism of Action and Therapeutic Rationale
RORγt is the key transcription factor that drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells. Upon activation, RORγt initiates the transcription of genes encoding key inflammatory cytokines, including IL-17A, IL-17F, and IL-22. These cytokines are potent mediators of tissue inflammation and are heavily implicated in the pathophysiology of GVHD.
This compound, as an inverse agonist, not only blocks the binding of natural ligands to RORγt but also actively represses its basal transcriptional activity. This dual action leads to a potent suppression of Th17 cell differentiation and effector functions. The inhibition of DHODH further contributes to its immunomodulatory effect by limiting the proliferation of rapidly dividing, alloreactive T cells.
Illustrative Preclinical Data
The following tables represent hypothetical data to illustrate the expected outcomes from preclinical studies evaluating a RORγt inverse agonist like this compound.
Table 1: Effect of this compound on In Vitro T-Cell Differentiation
| Compound | Concentration (nM) | % CD4+RORγt+ Cells (of total CD4+) | % CD4+IL-17A+ Cells (of total CD4+) |
| Vehicle (DMSO) | - | 25.4 ± 3.1 | 22.8 ± 2.5 |
| This compound | 10 | 15.2 ± 2.0 | 12.5 ± 1.8 |
| This compound | 100 | 5.8 ± 1.1 | 4.1 ± 0.9 |
| This compound | 1000 | 1.2 ± 0.5 | 0.8 ± 0.3 |
Table 2: Efficacy of this compound in a Murine Model of Acute GVHD
| Treatment Group | Median Survival (Days) | GVHD Clinical Score (Day 21) | Body Weight Change (Day 21) |
| Vehicle | 25 | 6.8 ± 1.2 | -22% |
| This compound (10 mg/kg) | 42 | 4.1 ± 0.9 | -10% |
| This compound (30 mg/kg) | > 60 (p<0.01) | 2.5 ± 0.6 | -2% |
| Dexamethasone (1 mg/kg) | 38 | 3.9 ± 1.0 | -15% |
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of a RORγt inverse agonist in GVHD research.
Protocol 1: In Vitro Human T-Cell Differentiation Assay
Objective: To determine the potency of this compound in inhibiting the differentiation of human naive CD4+ T cells into Th17 cells.
Materials:
-
Ficoll-Paque PLUS
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Recombinant human IL-6, TGF-β, IL-23, IL-1β
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound (or other RORγt inhibitor)
-
Cell stimulation cocktail (PMA/Ionomycin) + Protein transport inhibitor (Brefeldin A)
-
Antibodies for flow cytometry: Anti-CD4, Anti-RORγt, Anti-IL-17A
-
Fixation/Permeabilization Buffer
Methodology:
-
Isolate Naive CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection magnetic bead kit according to the manufacturer's instructions.
-
-
Cell Culture and Differentiation:
-
Plate naive CD4+ T cells at a density of 1x10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 (5 µg/mL).
-
Add soluble anti-CD28 (2 µg/mL) to the culture medium.
-
Add the Th17-polarizing cytokine cocktail: TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and IL-1β (20 ng/mL).
-
Add this compound at a range of concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubate cells for 4-5 days at 37°C, 5% CO2.
-
-
Restimulation and Intracellular Staining:
-
On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Perform intracellular staining for RORγt and IL-17A.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the CD4+ lymphocyte population and quantify the percentage of cells expressing RORγt and IL-17A.
-
Calculate the IC50 value for the inhibition of Th17 differentiation.
-
Protocol 2: Xenogeneic Murine Model of Acute GVHD
Objective: To evaluate the in vivo efficacy of this compound in preventing or treating acute GVHD.
Animals:
-
Immunodeficient recipient mice (e.g., NOD/SCID/IL2Rγ-null or NSG)
-
Human donors for PBMCs
Materials:
-
Human PBMCs
-
This compound formulated for oral gavage or intraperitoneal injection
-
Sterile PBS
-
Tools for monitoring GVHD: weighing scale, clinical scoring sheet
Methodology:
-
Model Induction:
-
On Day 0, irradiate recipient NSG mice (optional, dose-dependent on model).
-
Inject 5-10 x 10^6 human PBMCs intravenously into each recipient mouse.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control like Dexamethasone).
-
Begin treatment on Day 0 (prophylaxis model) or upon onset of GVHD symptoms (treatment model).
-
Administer this compound daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor mice at least 3 times per week for survival, body weight, and clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, reduced activity, diarrhea). Assign a clinical GVHD score based on these parameters.
-
The primary endpoint is overall survival.
-
Secondary endpoints include change in body weight and GVHD clinical score.
-
At the end of the study or at the time of euthanasia, collect tissues (e.g., spleen, liver, colon) for histological analysis of GVHD pathology and flow cytometric analysis of human T-cell infiltration and phenotype.
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank (Mantel-Cox) test.
-
Compare GVHD scores and body weight changes using ANOVA or t-tests.
-
Conclusion
This compound represents a targeted therapeutic strategy for GVHD by inhibiting the RORγt transcription factor, a master regulator of the pro-inflammatory Th17 lineage. While the development of this specific agent has been discontinued, the underlying scientific principle remains highly relevant. The protocols and conceptual data presented here provide a robust framework for the preclinical evaluation of next-generation RORγt inhibitors or other agents targeting the Th17 pathway. Further research into this signaling axis holds significant promise for the development of novel, more effective, and less toxic therapies for patients suffering from graft-versus-host disease.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Izumerogant Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context.[1][2] This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding.[3] When a compound binds to its target protein, the resulting complex often exhibits increased resistance to thermal denaturation. By subjecting cells or cell lysates to a temperature gradient and subsequently measuring the amount of soluble protein, one can infer the extent of drug-target interaction.[4][5]
Izumerogant (IMU-935) is a small molecule that has been investigated as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt) and an inhibitor of dihydroorotate (B8406146) dehydrogenase. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key target for autoimmune and inflammatory diseases. As an inverse agonist, this compound is designed to suppress the constitutive activity of RORγt.
These application notes provide a detailed protocol for utilizing CETSA to confirm the direct binding of this compound to RORγt within intact cells.
Signaling Pathway of RORγt and Inhibition by this compound
RORγt functions as a transcription factor that, upon binding to its response elements (ROREs) on DNA, drives the expression of genes crucial for Th17 cell function, such as those encoding for IL-17A and IL-17F. As an inverse agonist, this compound binds to RORγt and promotes a conformational change that leads to the recruitment of co-repressors instead of co-activators, thereby silencing the transcriptional activity of the receptor.
Experimental Protocols
I. CETSA Melt Curve for Determining Optimal Temperature
This initial experiment is crucial for identifying the optimal temperature at which to perform the subsequent isothermal dose-response experiments. The goal is to find a temperature that results in significant, but not complete, denaturation of RORγt in the absence of the ligand.
Materials:
-
Human T-cell line expressing RORγt (e.g., Jurkat cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest and resuspend cells in fresh culture medium at a concentration of 10 x 10^6 cells/mL.
-
Prepare two pools of cells: one treated with a saturating concentration of this compound (e.g., 10 µM) and another with an equivalent volume of DMSO (vehicle).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 50 µL of the cell suspension from each pool into separate PCR tubes for each temperature point.
-
Use a thermal cycler with a temperature gradient function to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).
-
Include a non-heated control sample (maintained at 37°C).
-
After heating, immediately cool the tubes to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by Western blotting using a primary antibody specific for RORγt.
-
Quantify the band intensities using densitometry. The intensity of the RORγt band in the heated samples is expressed as a percentage of the non-heated (37°C) control.
-
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
Application Notes and Protocols: A Comparative Analysis of RORγt Inhibition by Lentiviral shRNA Knockdown and Izumerogant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. Consequently, RORγt has emerged as a key therapeutic target. This document provides a detailed comparison of two prominent methods for inhibiting RORγt function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the inverse agonist Izumerogant. Herein, we present comprehensive protocols, quantitative data, and visual workflows to guide researchers in selecting the most appropriate method for their experimental needs.
Part 1: Lentiviral shRNA Knockdown of RORγt
Lentiviral delivery of shRNA against RORγt offers a potent and long-term method to silence gene expression at the mRNA level, leading to a significant reduction in RORγt protein and its downstream effects.
Data Presentation: Efficacy of RORγt Knockdown
The following tables summarize the expected quantitative outcomes following lentiviral shRNA-mediated knockdown of RORγt in primary human CD4+ T cells differentiated under Th17-polarizing conditions.
| Treatment | RORγt mRNA Reduction (%) | Reference |
| Scrambled shRNA | 0% | [1] |
| RORγt shRNA | 60-80% | [1] |
Table 1: Quantitative PCR (qPCR) Analysis of RORγt mRNA Levels. Data are presented as the mean percentage reduction compared to cells treated with a scrambled shRNA control.
| Treatment | RORγt Protein Reduction (%) | Reference |
| Scrambled shRNA | 0% | [2] |
| RORγt shRNA | 50-70% | [2] |
Table 2: Western Blot Analysis of RORγt Protein Levels. Data are presented as the mean percentage reduction in RORγt protein densitometry compared to the scrambled shRNA control.
| Treatment | IL-17A Secretion (pg/mL) | IL-17F Secretion (pg/mL) | Reference |
| Scrambled shRNA | 1500 ± 250 | 800 ± 150 | [1] |
| RORγt shRNA | 450 ± 100 | 250 ± 75 | [1] |
Table 3: ELISA Analysis of IL-17A and IL-17F Cytokine Production. Data represent the mean concentration ± standard deviation from the supernatant of cultured Th17 cells.
Experimental Workflow and Signaling Pathway
Caption: Workflow for RORγt knockdown.[3][4][5][6][7]
Caption: RORγt signaling in Th17 differentiation.[8][9]
Part 2: this compound Treatment
This compound is a small molecule inverse agonist of RORγt. It binds to the ligand-binding domain of the RORγt protein, repressing its transcriptional activity without degrading the protein itself. This offers a transient and dose-dependent method of RORγt inhibition.
Data Presentation: Efficacy of this compound Treatment
The following tables summarize representative quantitative data for the effects of this compound on primary human peripheral blood mononuclear cells (PBMCs) stimulated under Th17-polarizing conditions.
| This compound Conc. | IL-17A mRNA Reduction (%) | IL-17F mRNA Reduction (%) |
| 0.1 µM | 30-40% | 25-35% |
| 1 µM | 70-85% | 65-80% |
| 10 µM | >90% | >90% |
Table 4: Dose-Dependent Inhibition of IL-17A and IL-17F mRNA Expression. Data are presented as the mean percentage reduction compared to vehicle control (DMSO).
| Cytokine | IC50 (nM) | Reference |
| IL-17A | 20-50 | [10] |
| IL-17F | 30-60 | [10] |
Table 5: IC50 Values for Inhibition of IL-17A and IL-17F Protein Secretion. The IC50 is the concentration of this compound required to inhibit 50% of cytokine secretion.
Mechanism of Action
Caption: Mechanism of this compound as a RORγt inverse agonist.
Part 3: Comparative Analysis
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Inhibition of RORγt transcriptional activity as an inverse agonist. |
| Effect on RORγt | Reduces RORγt mRNA and protein levels. | Binds to RORγt protein, modulating its function without altering its levels. |
| Specificity | Can have off-target effects depending on shRNA sequence. | High specificity for the RORγt ligand-binding domain. |
| Reversibility | Stable and long-term knockdown. | Reversible upon removal of the compound. |
| Experimental Timeframe | Longer, involving virus production, transduction, and selection (weeks). | Shorter, involving direct addition to cell culture (hours to days). |
| Complexity | High, requires BSL-2 containment for lentivirus production. | Low, standard cell culture techniques. |
| Therapeutic Relevance | A tool for target validation and studying long-term effects of RORγt loss. | A direct pharmacological approach with potential for in vivo and clinical applications. |
Table 6: Head-to-Head Comparison.
Part 4: Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Transduction for RORγt Knockdown in Primary Human T-Cells
Materials and Reagents:
-
HEK293T cells
-
Lentiviral vectors: pLKO.1-puro-shRORγt and pLKO.1-puro-scrambled
-
Packaging plasmid (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent
-
Primary human CD4+ T-cells
-
T-cell activation beads (anti-CD3/CD28)
-
IL-2
-
Th17 polarization cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4)
-
Polybrene
Procedure:
-
T-Cell Isolation and Activation: Isolate primary human CD4+ T-cells from healthy donor PBMCs. Activate the T-cells with anti-CD3/CD28 beads and IL-2 for 24-48 hours.
-
Selection and Polarization: The following day, transfer the cells to a new plate and begin selection with puromycin (concentration to be determined by a kill curve). After 48-72 hours of selection, initiate Th17 polarization by adding the cytokine cocktail. Culture for an additional 3-5 days.
-
Validation: Harvest the cells for analysis of RORγt knockdown by qPCR and Western blot. Collect the supernatant for IL-17A/F measurement by ELISA.
Protocol 2: In Vitro Treatment of Primary T-Cells with this compound
Materials and Reagents:
-
Primary human CD4+ T-cells or PBMCs
-
T-cell activation beads (anti-CD3/CD28)
-
Th17 polarization cytokine cocktail
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Procedure:
-
T-Cell Isolation and Activation: Isolate primary human CD4+ T-cells or PBMCs.
-
Th17 Polarization and Treatment: Activate the cells with anti-CD3/CD28 beads in the presence of the Th17 polarization cytokine cocktail. Concurrently, add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.[15][16][17][18][19]
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Analysis:
-
qPCR: Harvest cells at different time points (e.g., 24, 48, 72 hours) to analyze the expression of RORγt target genes (IL17A, IL17F, IL23R).
-
ELISA/Flow Cytometry: After the culture period, collect the supernatant to measure secreted IL-17A and IL-17F by ELISA. Alternatively, perform intracellular cytokine staining followed by flow cytometry to determine the frequency of IL-17-producing cells.
-
Conclusion
Both lentiviral shRNA knockdown and treatment with the inverse agonist this compound are effective methods for inhibiting RORγt function. The choice between these two approaches depends on the specific research question. Lentiviral shRNA is ideal for studying the long-term consequences of RORγt depletion and for stable cell line generation. In contrast, this compound provides a reversible, dose-dependent, and pharmacologically relevant tool for investigating the acute effects of RORγt inhibition and for preclinical studies. These detailed protocols and comparative data serve as a valuable resource for researchers aiming to modulate the Th17 pathway in their investigations of autoimmune and inflammatory diseases.
References
- 1. siRNA‑mediated knockdown of T‑bet and RORγt contributes to decreased inflammation in pre‑eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. origene.com [origene.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of In Vitro Th17 Polarization for Adoptive Cell Therapy in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antbioinc.com [antbioinc.com]
- 18. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 19. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Izumerogant solubility and stability in cell culture media
Disclaimer: The following information is compiled from publicly available scientific literature and resources. This guide is intended for research purposes only and should not be substituted for direct experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Izumerogant stock solutions?
For optimal solubility, it is recommended to prepare this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.
Q2: How should I store this compound stock solutions?
This compound stock solutions (in DMSO) should be stored at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks). Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: Can I dissolve this compound directly in cell culture media?
Directly dissolving this compound in aqueous-based cell culture media is not recommended due to its limited aqueous solubility. This can lead to precipitation and inaccurate dosing. Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first, and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the maximum recommended concentration of the organic solvent (e.g., DMSO) in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%. However, the optimal concentration may vary depending on the cell type being used, so it is advisable to run a solvent toxicity control experiment.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
| Possible Cause | Troubleshooting Step |
| The final concentration of this compound exceeds its solubility limit in the media. | Lower the final working concentration of this compound. |
| The stock solution was not properly vortexed before dilution. | Ensure the this compound stock solution is completely thawed and vortexed to ensure homogeneity before diluting into the media. |
| The diluted this compound solution was not mixed thoroughly with the media. | After adding the this compound stock solution to the media, mix thoroughly by gentle pipetting or swirling. |
| The cell culture media was stored at a low temperature after adding this compound. | Maintain the cell culture media containing this compound at 37°C. Avoid storing pre-mixed media at 4°C for extended periods. |
Issue 2: Inconsistent or No Observed Effect of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Instability of this compound in the cell culture media over time. | Reduce the incubation time of the experiment or replenish the media with freshly diluted this compound at regular intervals. |
| Interaction with components in the serum. | Reduce the serum concentration in the cell culture media or switch to a serum-free media formulation if compatible with your cell line. |
| Incorrect dosage calculation. | Double-check all calculations for dilution from the stock solution to the final working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of this compound Stability in Cell Culture Media
-
Prepare a working solution of this compound (e.g., 10 µM) in your cell culture medium of choice (e.g., DMEM with 10% FBS).
-
Incubate the solution at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the media.
-
Analyze the concentration of the remaining this compound in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
Optimizing In Vivo Studies with RORγt Inverse Agonists: A Technical Support Guide
Disclaimer: Development of Izumerogant (IMU-935) was discontinued (B1498344) in April 2023.[1][2] Consequently, specific in vivo dosage and detailed experimental protocols are not publicly available. This guide provides general advice and best practices for optimizing in vivo animal studies with small molecule Retinoic Acid-Related Orphan Receptor gamma t (RORγt) inverse agonists, based on established principles of pharmacology and in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a RORγt inverse agonist like this compound?
A1: this compound is a small molecule that functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1] RORγt is a key transcription factor for the differentiation of Th17 cells, which are critical drivers of inflammation in several autoimmune diseases. By binding to RORγt, an inverse agonist reduces the transcriptional activity of the receptor, leading to decreased production of pro-inflammatory cytokines such as IL-17A. This immunomodulatory effect is the basis for its investigation in autoimmune and inflammatory conditions.[3][4]
Q2: What are the initial steps for determining the optimal in vivo dosage?
A2: The initial step is to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). This involves administering escalating single doses of the compound to small groups of animals and observing them for a set period. Key parameters to monitor include clinical signs of toxicity, body weight changes, and mortality. The MTD is the highest dose that does not cause unacceptable toxicity. Following the MTD study, sub-chronic toxicity studies with repeated dosing can be performed to assess the safety of a potential therapeutic dosing regimen.
Q3: How can I translate my in vitro IC50 data to an in vivo starting dose?
A3: Extrapolating an in vivo starting dose from in vitro data is complex and not always straightforward. While a potent in vitro IC50 is a good starting point, it does not account for critical in vivo factors such as absorption, distribution, metabolism, and excretion (ADME). It is generally recommended to use allometric scaling from data in multiple species or to start with a fraction of the MTD for initial efficacy studies. A pilot pharmacokinetic (PK) study can also provide valuable data on the compound's bioavailability and exposure at the target tissue, helping to bridge the gap between in vitro potency and in vivo efficacy.
Q4: What are the common routes of administration for small molecule inhibitors in animal studies?
A4: The choice of administration route depends on the compound's physicochemical properties and the desired pharmacokinetic profile. Common routes for small molecules include:
-
Oral (PO): Preferred for its convenience and clinical relevance, but bioavailability can be limited by first-pass metabolism.
-
Intraperitoneal (IP): Often used in preclinical studies for its rapid absorption and avoidance of first-pass metabolism.
-
Intravenous (IV): Ensures 100% bioavailability and provides precise control over blood concentrations.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IP or IV routes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in animal response | - Improper animal handling and acclimatization- Inconsistent dosing technique- Genetic or physiological differences within the animal strain | - Ensure all animals are properly acclimated to the housing and testing environment.- Standardize dosing procedures and ensure the compound is homogenously suspended if not fully solubilized.- Use a well-established positive control to validate the sensitivity of your animal cohort. |
| Lack of efficacy at expected doses | - Insufficient drug exposure at the target site- Poor bioavailability- Rapid metabolism and clearance | - Conduct a pilot pharmacokinetic (PK) study to measure plasma and tissue concentrations of the compound.- Consider alternative routes of administration (e.g., IP or IV instead of PO) to increase systemic exposure.- Evaluate the formulation and vehicle to ensure optimal solubility and stability of the compound. |
| Unexpected toxicity or adverse events | - Off-target effects of the compound- Vehicle-related toxicity- Accumulation of the compound with repeated dosing | - Perform a thorough literature search for known off-target activities of the compound class.- Include a vehicle-only control group to rule out toxicity from the formulation.- Conduct a toxicokinetic (TK) study to assess compound accumulation with repeated dosing. |
| Compound precipitation in formulation | - Poor solubility of the compound in the chosen vehicle | - Test a panel of pharmaceutically acceptable vehicles to identify one that provides optimal solubility.- Consider formulation strategies such as co-solvents, surfactants, or cyclodextrins to enhance solubility. |
Experimental Protocols
General Protocol for a Dose-Range Finding Study
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).
-
Acclimatization: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Groups: Establish several dose groups, including a vehicle control and at least 3-4 escalating doses of the RORγt inverse agonist.
-
Administration: Administer a single dose of the compound or vehicle via the intended route of administration.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) at regular intervals for at least 72 hours. Record body weights daily.
-
Endpoint: The primary endpoint is the identification of the MTD, defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Data Presentation: Template Tables
Table 1: Dose-Ranging Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) |
| Vehicle | 5 | 0/5 | None observed | +2.5 |
| 10 | 5 | 0/5 | None observed | +1.8 |
| 30 | 5 | 0/5 | Mild lethargy at 2h post-dose | -1.2 |
| 100 | 5 | 1/5 | Severe lethargy, hunched posture | -8.5 |
| 300 | 5 | 4/5 | Severe lethargy, ataxia, hunched posture | -15.2 |
Table 2: Pharmacokinetic Parameters
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| 10 (PO) | |||||
| 30 (PO) | |||||
| 10 (IV) | 100 |
Visualizations
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: A typical workflow for in vivo animal studies.
References
- 1. This compound - Immunic - AdisInsight [adisinsight.springer.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Mechanism of action of immunomodulatory agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Izumerogant variability in experimental results
This technical support center provides troubleshooting guidance for researchers using Izumerogant (IMU-935), a small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt) and inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1] This guide is intended to help users diagnose and resolve common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It is an inverse agonist of the nuclear receptor RORγt, which is a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A. By binding to RORγt, this compound represses the transcriptional activity of the receptor. Additionally, it inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a critical step in de novo pyrimidine (B1678525) synthesis, thereby affecting the proliferation of highly metabolically active cells like activated lymphocytes.[1]
Q2: My this compound powder won't dissolve properly. What should I do?
A2: this compound is a small molecule that may have hydrophobic properties, making dissolution in aqueous buffers challenging. The recommended starting solvent is typically dimethyl sulfoxide (B87167) (DMSO).[2][3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For cell-based assays, this stock can then be serially diluted in your culture medium.[4][5] Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells, typically recommended to be below 0.5%, with 0.1% being preferable.[4][5][6] If precipitation occurs upon dilution, try warming the solution to 37°C briefly or using a stepwise dilution approach.[3][5]
Q3: I'm seeing significant variability between different batches of this compound. Is this expected?
A3: Batch-to-batch variability can occur with small molecules due to minor differences in synthesis, purification, or handling. To mitigate this, it is crucial to qualify each new lot. This involves performing a standard dose-response experiment with the new lot alongside a reference lot and comparing key parameters like IC50. See the data in Table 1 for an example of a lot qualification analysis.
Q4: Can the passage number of my cell line affect the results with this compound?
A4: Yes, cell line characteristics can "drift" with increasing passage numbers.[7] This can lead to changes in receptor expression levels (e.g., RORγt), signaling pathway components, or overall metabolic health, all of which can alter the cellular response to this compound.[8] It is a best practice to use cells within a consistent and limited passage number range for all experiments to ensure reproducibility.[7][9]
Q5: What is the recommended storage procedure for this compound solutions?
A5: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][6] Store these aliquots at -20°C or -80°C for long-term stability.[4][6] Powdered compound is generally more stable and should be stored at -20°C as per the manufacturer's recommendation.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
You are performing a functional assay (e.g., IL-17A secretion from Th17 cells) and observe that the IC50 value for this compound shifts significantly between experiments.
-
Compound Preparation and Handling:
-
Problem: Inconsistent dissolution or precipitation of this compound in the final assay medium.[3]
-
Solution: Always prepare a fresh serial dilution from a validated DMSO stock for each experiment. Visually inspect the highest concentration wells for any signs of precipitation. Perform a stepwise dilution to minimize precipitation risk.[4]
-
-
Cell Culture Conditions:
-
Assay Protocol:
Caption: Troubleshooting Decision Tree for IC50 Variability.
Issue 2: Higher-Than-Expected Cell Toxicity
You observe significant cell death in your cultures treated with this compound, even at concentrations where you expect to see only functional inhibition.
-
Solvent Toxicity:
-
Problem: The final concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Calculate the final DMSO concentration in all treatment wells. It should ideally be ≤0.1% and must be consistent across all wells, including the vehicle control.[5]
-
-
Compound Instability or Contamination:
-
Problem: The compound may have degraded into a toxic substance or the stock may be contaminated.
-
Solution: Use a fresh aliquot of this compound from a trusted stock. If the problem persists, consider obtaining a new batch of the compound.
-
-
Cell-Specific Sensitivity:
-
Problem: Certain cell types may be particularly sensitive to DHODH inhibition, which can impact cell proliferation and viability.
-
Solution: Perform a cytotoxicity assay (e.g., LDH release or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cell line. This allows you to separate functional inhibition from overt toxicity.
-
Data Presentation
Table 1: Example of Batch Qualification for this compound
This table shows a comparison of two different lots of this compound in a RORγt-dependent reporter gene assay. The goal is to ensure the new lot performs similarly to the reference lot.
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria | Result |
| Appearance | White Powder | White Powder | Conforms | Pass |
| Purity (HPLC) | 99.2% | 99.5% | ≥ 98.0% | Pass |
| IC50 (nM) | 25.4 | 28.1 | 0.5x to 2.0x of Ref. | Pass |
| Max Inhibition | 95% | 93% | ± 10% of Ref. | Pass |
Experimental Protocols & Signaling Pathways
Protocol: RORγt Reporter Gene Assay
This protocol describes a method to measure the inverse agonist activity of this compound on the RORγt signaling pathway.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably co-transfected with a RORγt expression vector and a reporter vector containing ROR response elements (ROREs) upstream of a luciferase gene. Seed at 20,000 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay medium to create 2X working concentrations.
-
Treatment: Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known RORγt inverse agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Lysis and Detection: Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curve to calculate the IC50 value.
This compound Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the RORγt signaling pathway, which is crucial for Th17 cell function.
Caption: this compound's Mechanism of Action on RORγt Signaling.
References
- 1. This compound - Immunic - AdisInsight [adisinsight.springer.com]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Izumerogant Cytotoxicity in Long-Term Cultures
Disclaimer: Izumerogant (IMU-935) is a drug candidate whose development was discontinued (B1498344) for several indications.[1][2] As such, public data on its long-term cytotoxicity and specific mitigation strategies are limited. This guide provides general strategies for managing potential cytotoxicity in long-term cell cultures based on its known mechanisms of action as an inverse agonist of Retinoic acid-related orphan receptor gamma t (RORγt) and an inhibitor of Dihydroorotate dehydrogenase (DHODH).[1] The following information is intended for research purposes and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that acts as an inverse agonist of RORγt and an inhibitor of DHODH.[1] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in inflammatory responses. By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines like IL-17. DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes.
Q2: What are the potential causes of cytotoxicity with this compound in long-term cultures?
While specific data for this compound is unavailable, potential cytotoxicity in long-term cultures could arise from:
-
On-target effects: Inhibition of DHODH can lead to pyrimidine depletion, affecting DNA and RNA synthesis and causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cell types.
-
Off-target effects: The compound may interact with other cellular targets, leading to unforeseen toxicities.
-
Metabolite toxicity: The breakdown products of this compound over long incubation periods might be more cytotoxic than the parent compound.
-
Accumulation: Continuous exposure in long-term cultures could lead to the accumulation of the compound to toxic levels within the cells.
Q3: What general strategies can be employed to mitigate small molecule cytotoxicity in cell culture?
General approaches to reduce drug-induced cytotoxicity include optimizing drug concentration and exposure time, modifying the culture medium, and co-administering protective agents.[3] For compounds affecting metabolic pathways, such as DHODH inhibitors, supplementation with downstream metabolites can be a key strategy.
Troubleshooting Guide
Issue 1: Increased cell death or reduced cell viability observed after long-term treatment with this compound.
-
Question: My long-term culture shows a significant decrease in cell viability after continuous exposure to this compound. What steps can I take?
-
Answer:
-
Concentration Optimization: The first step is to determine the optimal, non-toxic concentration range for your specific cell type. We recommend performing a dose-response curve to identify the EC50 (half-maximal effective concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration). Aim for a concentration that maximizes the desired effect while minimizing cytotoxicity.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 48 hours on, 24 hours off). This can allow cells to recover and may reduce the cumulative toxic effects.
-
Media Supplementation: Since this compound inhibits DHODH, a key enzyme in pyrimidine synthesis, supplementing the culture medium with uridine (B1682114) or cytidine (B196190) may rescue cells from cytotoxicity by providing an alternative source for pyrimidine nucleotides.
-
Issue 2: Changes in cell morphology or signs of cellular stress are observed.
-
Question: I've noticed changes in cell morphology, such as rounding and detachment, in my this compound-treated cultures. What could be the cause and how can I address it?
-
Answer:
-
Assess Apoptosis: Morphological changes can be indicative of apoptosis or cellular stress. We recommend performing assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.
-
Co-administration of Antioxidants: Drug-induced stress can sometimes be linked to the production of reactive oxygen species (ROS). Consider co-administering an antioxidant, such as N-acetylcysteine (NAC), to see if it alleviates the stress phenotype.
-
Serum Concentration: The concentration of serum in your culture medium can influence drug-protein binding and availability. Experiment with different serum concentrations (e.g., 5%, 10%, 15%) to see if it impacts the observed cytotoxicity.
-
Data on Hypothetical Mitigation Strategies
The following table summarizes hypothetical data on the effects of different mitigation strategies on cell viability in a long-term culture treated with a hypothetical cytotoxic concentration of this compound.
| Mitigation Strategy | This compound Concentration | Cell Viability (%) | Fold Change in Viability |
| None (Control) | 10 µM | 45 ± 5 | 1.0 |
| Intermittent Dosing (48h on/24h off) | 10 µM | 65 ± 7 | 1.4 |
| Uridine Supplementation (100 µM) | 10 µM | 85 ± 6 | 1.9 |
| N-acetylcysteine (NAC) (1 mM) | 10 µM | 55 ± 8 | 1.2 |
| Uridine + Intermittent Dosing | 10 µM | 90 ± 4 | 2.0 |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using a Real-Time Cell Analyzer
This protocol describes a method for continuously monitoring cell viability over a long-term culture period.
Materials:
-
Real-Time Cell Analyzer (e.g., xCELLigence)
-
E-Plates (96-well)
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Mitigating agents (e.g., uridine, NAC)
Procedure:
-
Plate Seeding: Add 100 µL of complete culture medium to each well of an E-plate to obtain a background reading. Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Cell Proliferation Baseline: Place the E-plate on the cell analyzer and monitor cell proliferation for 24 hours to establish a baseline growth curve.
-
Compound Addition: Prepare serial dilutions of this compound and the mitigating agents. Add 100 µL of the compound solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Long-Term Monitoring: Place the plate back on the analyzer and monitor cell impedance continuously for the desired duration (e.g., 7-14 days). The instrument software will generate real-time cell viability curves.
-
Data Analysis: Normalize the cell index values to the time of compound addition. Compare the growth curves of treated cells to the control to determine the effect of this compound and the tested mitigation strategies on cell viability.
Visualizations
Caption: Simplified signaling pathway of RORγt and the inhibitory action of this compound.
Caption: Workflow for testing and mitigating this compound-induced cytotoxicity.
References
Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental specificity of small molecule inhibitors.
Disclaimer: Initial interest in improving the specificity of Izumerogant in kinase assays prompted the creation of this guide. However, public domain information indicates this compound (IMU-935) is not a kinase inhibitor but an inverse agonist of RORγt and a dihydroorotate (B8406146) dehydrogenase inhibitor[1]. Therefore, this guide will address the broader, critical challenge of ensuring inhibitor specificity using a hypothetical small molecule, "Inhibitor-X," as an example. The principles and protocols described herein are broadly applicable to various inhibitor and target classes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of apparent low specificity for a small molecule inhibitor in an in vitro assay?
Several factors can contribute to the apparent lack of specificity of an inhibitor like Inhibitor-X:
-
Compound-Related Issues:
-
Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes[2].
-
Interference with Assay Technology: The compound may directly interfere with the detection method, such as having inherent fluorescence or quenching the signal in fluorescence-based assays[2][3].
-
Reactivity: The compound may be chemically reactive, leading to non-specific modification of the target protein or other assay components.
-
-
Assay Condition-Related Issues:
-
Inappropriate ATP Concentration (for kinase assays): Using ATP concentrations significantly below the Michaelis-Menten constant (Km) can make inhibitors appear more potent and less specific[4].
-
Buffer Components: Certain detergents or additives can influence inhibitor behavior.
-
Enzyme Concentration: High enzyme concentrations can lead to artifacts.
-
-
"Off-Target" Effects: The inhibitor may genuinely bind to and inhibit other proteins with similar binding sites.
Q2: How can I differentiate between true off-target inhibition and assay interference?
Distinguishing between genuine off-target effects and assay artifacts is crucial. A primary method is to run control experiments without the target enzyme but with all other assay components, including Inhibitor-X and the detection reagents. If the signal is still affected, it points to assay interference. Orthogonal assays, which use different detection methods (e.g., switching from a fluorescence-based to a radiometric assay), are also highly valuable for validating initial findings.
Q3: My inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay. What could be the reason?
This discrepancy is common and can arise from several factors:
-
Cellular Permeability: The inhibitor may not efficiently cross the cell membrane.
-
Intracellular ATP Concentration: For kinase inhibitors, the high ATP concentration within cells (millimolar range) can outcompete ATP-competitive inhibitors that appeared potent in biochemical assays conducted at low ATP concentrations.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Target Engagement: The conformation or accessibility of the target protein in a cellular context may differ from the purified recombinant protein used in biochemical assays.
Troubleshooting Guides
Issue 1: High Background Signal or False Positives
High background signal can mask the true inhibitory effects of a compound.
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a control experiment with Inhibitor-X and all assay components except the target enzyme. A significant signal indicates interference. Consider using an orthogonal assay with a different detection method. |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP and buffers. Filter buffers before use. |
| Non-Specific Binding | Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) to the assay buffer to reduce non-specific interactions. |
| Enzyme Instability/Aggregation | Ensure the enzyme is properly folded and stored. Consider adding BSA (0.1 mg/mL) to stabilize the enzyme. |
Issue 2: Inconsistent IC50 Values for Inhibitor-X
Variability in the half-maximal inhibitory concentration (IC50) can undermine confidence in the data.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Visually inspect for precipitation. Determine the solubility of Inhibitor-X in the final assay buffer. Ensure the DMSO concentration is consistent and low (typically <1%) across all wells. |
| Variable Enzyme Activity | Use a consistent lot of enzyme and substrate. Allow the enzyme to equilibrate to the reaction temperature before starting the assay. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. |
| Substrate Depletion | Ensure that substrate consumption does not exceed 10-15% during the reaction. If it does, reduce the reaction time or enzyme concentration. |
| Edge Effects | Avoid using the outer wells of microplates, which are prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidity barrier. |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Specificity Profiling using a Panel Assay
This protocol outlines a common method for assessing the specificity of Inhibitor-X against a broad panel of related enzymes (e.g., a kinase panel).
Objective: To determine the IC50 of Inhibitor-X against a large number of purified enzymes to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the reaction buffer.
-
Inhibitor Addition: Add the serially diluted Inhibitor-X or DMSO (vehicle control) to the wells.
-
Enzyme Addition: Add the specific purified enzyme for each well or section of the plate.
-
Incubation: Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (for a radiometric assay) or a fluorescently labeled substrate/ATP analog (for a fluorescence-based assay). The ATP concentration should be close to the Km for each specific enzyme to provide a more accurate IC50 determination.
-
Reaction Quenching: After a predetermined incubation time (e.g., 60 minutes), stop the reaction.
-
Detection: For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash, and measure radioactivity using a scintillation counter. For fluorescence assays, read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Inhibitor-X relative to the DMSO control. Plot the results and fit a dose-response curve to determine the IC50 value for each enzyme.
Quantitative Data Summary
The results from a specificity panel assay can be summarized in a table to easily identify off-target effects.
| Target | Inhibitor-X IC50 (nM) | Primary Target IC50 (nM) | Selectivity (Fold) |
| Primary Target | 15 | 15 | 1 |
| Off-Target 1 | 150 | 15 | 10 |
| Off-Target 2 | 1,200 | 15 | 80 |
| Off-Target 3 | >10,000 | 15 | >667 |
| Off-Target 4 | 850 | 15 | 57 |
Selectivity = IC50 (Off-Target) / IC50 (Primary Target)
Visualizations
Signaling Pathway
References
Challenges in interpreting data from Izumerogant clinical trials
Technical Support Center: Izumerogant Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals may encounter when interpreting data from this compound clinical trials.
Fictional Drug Profile: this compound
-
Drug Name: this compound
-
Therapeutic Area: Oncology
-
Mechanism of Action: this compound is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), designed to block downstream signaling through the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in patient responses to this compound despite all patients having confirmed EGFR mutations. What could be the underlying cause?
A1: This is a known challenge in targeted therapies. Several factors could contribute to this variability:
-
Secondary EGFR Mutations: The presence of secondary resistance mutations in the EGFR gene, such as T790M, can reduce the binding affinity of this compound.
-
Activation of Bypass Pathways: Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. Common bypass pathways include MET or HER2 amplification.
-
Inter-patient Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among patients can lead to different levels of drug exposure.
-
Tumor Heterogeneity: The tumor may consist of a mixed population of cells, some of which do not rely on the EGFR pathway for survival.
We recommend further molecular profiling of tumor biopsies to investigate these potential resistance mechanisms.
Q2: How should we interpret elevated liver function tests (LFTs) in our patient cohort? Is this an expected on-target effect?
A2: Elevated LFTs have been observed in a subset of patients treated with this compound. While EGFR is expressed in hepatocytes, direct hepatotoxicity is not considered a primary on-target effect. The elevation is more likely due to off-target effects or drug metabolism pathways.
It is crucial to:
-
Review concomitant medications for potential drug-drug interactions.
-
Monitor LFTs regularly as per the protocol.
-
Follow the dose modification guidelines outlined in the Investigator's Brochure.
Refer to the table below for a summary of adverse events observed in Phase I trials.
Troubleshooting Guides
Problem: Inconsistent Biomarker Assay Results
You are using a phospho-ERK immunohistochemistry (IHC) assay to measure target engagement in tumor biopsies, but the results are not correlating with clinical outcomes.
Troubleshooting Steps:
-
Pre-analytical Variability: Ensure strict adherence to the biopsy collection and fixation protocol. Delays in fixation can lead to dephosphorylation of ERK, resulting in falsely low signals.
-
Antibody Validation: Confirm the specificity and sensitivity of the anti-phospho-ERK antibody used. We recommend running positive and negative controls with every batch.
-
Scoring Methodology: The scoring of IHC slides can be subjective. Implement a standardized scoring system and ensure all pathologists are trained and aligned. Consider using digital pathology and automated image analysis to improve objectivity.
Below is a recommended workflow for the phospho-ERK IHC assay.
Caption: Recommended workflow for phospho-ERK IHC assay.
Quantitative Data Summary
Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Phase I Dose-Escalation Study
| Dose Level | Number of Patients | DLTs Observed | Nature of DLT |
| 50 mg QD | 3 | 0 | - |
| 100 mg QD | 3 | 0 | - |
| 200 mg QD | 6 | 1 | Grade 3 Diarrhea |
| 400 mg QD | 5 | 2 | Grade 3 Rash, Grade 4 LFT Elevation |
Table 2: Preliminary Efficacy in Phase Ib Expansion Cohort (200 mg QD)
| Biomarker Status | Number of Patients | Objective Response Rate (ORR) |
| EGFR Exon 19 Deletion | 20 | 65% |
| EGFR L858R Mutation | 20 | 55% |
| EGFR Wild-Type | 10 | <10% |
Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action of this compound in the context of the EGFR-MAPK signaling pathway.
Caption: this compound's inhibition of the EGFR-MAPK pathway.
Technical Support Center: Investigating Resistance to Novel Cancer Therapeutics
Disclaimer: As of late 2025, there is a lack of specific published data on resistance mechanisms to Izumerogant (IMU-935) in cancer cell lines. This is primarily due to the discontinuation of its clinical development for prostate cancer and psoriasis in early 2023.[1] Therefore, this technical support center provides guidance based on established principles of acquired resistance to targeted cancer therapies, including potential mechanisms relevant to its dual mechanism of action as a RORγt inverse agonist and a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (IMU-935) is a small molecule drug that acts as an inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt) and an inhibitor of dihydroorotate dehydrogenase (DHODH).
-
RORγt Inverse Agonism: RORγt is a nuclear receptor and transcription factor that plays a role in certain immune responses and has been implicated in the growth of some cancers, such as castration-resistant prostate cancer. An inverse agonist reduces the constitutive activity of the receptor.
-
DHODH Inhibition: DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of DNA and RNA. Cancer cells, with their high proliferation rate, are often highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential general mechanisms of resistance?
Acquired resistance to targeted therapies in cancer can be broadly categorized into three main classes:
-
Alteration of the Drug Target: Genetic mutations in the drug's target protein can prevent the drug from binding effectively, thus rendering it ineffective.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing them to continue to proliferate and survive.
-
Drug Efflux and Metabolism: Cancer cells can increase the expression of drug efflux pumps that actively remove the drug from the cell, or they can alter their metabolism to inactivate the drug.
Q3: What specific resistance mechanisms might be relevant for a RORγt inverse agonist like this compound?
While specific data is lacking for this compound, potential resistance mechanisms to RORγt inverse agonists could include:
-
Mutations in the RORγt Ligand-Binding Domain: A mutation in the ligand-binding pocket of RORγt could prevent this compound from binding, while potentially preserving the receptor's function.
-
Upregulation of RORγt Expression: An increase in the amount of RORγt protein could overwhelm the inhibitory effect of the drug.
-
Activation of Downstream or Parallel Pathways: Cancer cells might activate other transcription factors or signaling pathways that promote the expression of genes normally regulated by RORγt, making the cells less dependent on RORγt activity.
Q4: What are the known resistance mechanisms to DHODH inhibitors in cancer cell lines?
Resistance to DHODH inhibitors is better characterized and can occur through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the inhibition of de novo pyrimidine synthesis by increasing the activity of the salvage pathway, which utilizes extracellular pyrimidines.
-
Mutations in the DHODH Gene: Similar to other targeted therapies, mutations in the DHODH gene can lead to a form of the enzyme that is no longer inhibited by the drug.
-
Increased DHODH Expression: Overexpression of the DHODH protein can lead to resistance by increasing the amount of target that needs to be inhibited.[2]
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound in Cell Viability Assays
Initial Assessment:
-
Confirm Resistance: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Cell Line Integrity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling and test for mycoplasma contamination, as these can affect experimental results.
Investigating the Mechanism:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Target Alteration (RORγt or DHODH) | Sanger sequencing or next-generation sequencing (NGS) of the RORγt and DHODH genes. | Identification of mutations in the resistant cell line that are absent in the parental line. |
| Bypass Pathway Activation | Western blot analysis of key signaling proteins (e.g., p-AKT, p-ERK). | Increased phosphorylation of proteins in alternative survival pathways in the resistant cells. |
| Increased Drug Efflux | Gene expression analysis (qPCR or RNA-seq) of ABC transporter genes (e.g., ABCB1, ABCG2). | Upregulation of drug efflux pump expression in the resistant cell line. |
| Upregulation of Pyrimidine Salvage Pathway | Gene expression analysis of key salvage pathway enzymes (e.g., UCK1/2, TK1). | Increased expression of salvage pathway enzymes in the resistant cells. |
Problem: Inconsistent Results in Uridine (B1682114) Rescue Experiments
Background: A common experiment to confirm DHODH inhibition is to "rescue" the cells from the drug's effects by providing an external source of uridine. If your uridine rescue is not working as expected, consider the following:
| Potential Issue | Troubleshooting Step |
| Uridine Concentration | Optimize the concentration of uridine used for the rescue. A concentration that is too low may be insufficient, while a very high concentration could have independent effects on cell growth. |
| Timing of Uridine Addition | Add uridine at the same time as the DHODH inhibitor. |
| Cell Line Dependence | Confirm that your parental cell line is indeed sensitive to DHODH inhibition and can be rescued with uridine. Some cell lines may have a more active salvage pathway at baseline. |
Experimental Protocols
Generating a Drug-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to a drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other drug of interest)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Start by culturing the cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. This is typically done in a stepwise manner, allowing the cells to recover and proliferate at each new concentration.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug, perform a cell viability assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Western Blot for Bypass Pathway Activation
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells. Treat with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between the sensitive and resistant cell lines.
Quantitative Data Summary (Illustrative Examples)
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines (Example)
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental Prostate Cancer (PC-3) | 50 | - |
| This compound-Resistant PC-3 | 1500 | 30 |
| Parental Colon Cancer (HCT116) | 75 | - |
| This compound-Resistant HCT116 | 2250 | 30 |
This table illustrates how to present IC50 data to demonstrate acquired resistance. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Table 2: Gene Expression Changes in this compound-Resistant Cells (Example)
| Gene | Fold Change (Resistant vs. Parental) | Potential Implication |
| ABCG2 | 15.2 | Increased drug efflux |
| UCK2 | 8.5 | Upregulation of pyrimidine salvage pathway |
| RORγt | 1.2 | No significant change in target expression |
| DHODH | 1.5 | No significant change in target expression |
This table provides an example of how to summarize gene expression data that could point towards specific resistance mechanisms.
Visualizations
Caption: Potential resistance to DHODH inhibition via upregulation of the pyrimidine salvage pathway.
Caption: Activation of a bypass signaling pathway as a potential mechanism of resistance to RORγt inverse agonism.
Caption: A typical experimental workflow for generating and characterizing a drug-resistant cancer cell line.
References
Technical Support Center: Izumerogant (IMU-935) for In Vivo Research
Disclaimer: The development of Izumerogant (IMU-935) for clinical use was discontinued (B1498344) in April 2023. This information is intended to support researchers who may be using existing supplies of this compound for non-clinical, in vivo research purposes.
This technical support center provides guidance on the delivery and use of this compound in preclinical research settings. Below you will find frequently asked questions, troubleshooting advice, and summaries of available data to assist with your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IMU-935) and what is its mechanism of action?
This compound (IMU-935) is an orally available small molecule that functions as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] Additionally, it exhibits inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] This dual mechanism allows this compound to suppress the differentiation of pro-inflammatory Th17 cells and reduce the secretion of cytokines such as IL-17A and IL-17F.[1][2]
Q2: What is the development status of this compound?
The clinical development of this compound (IMU-935) was discontinued by Immunic, Inc. in April 2023 for indications including psoriasis and castration-resistant prostate cancer.
Q3: What are the known challenges with this compound formulation for in vivo studies?
Like many small molecule inhibitors, this compound is poorly soluble in aqueous solutions. This can present challenges for achieving consistent and adequate oral bioavailability in animal models. Formulation strategies for poorly soluble drugs, such as the use of lipid-based formulations or solid dispersions, may be necessary to improve absorption.
Q4: In which animal models has this compound shown efficacy?
Preclinical studies have indicated that orally administered this compound demonstrated efficacy in murine models of colitis (Dextran Sulfate Sodium-induced) and psoriasis (Imiquimod-induced).[1][2]
Q5: What is the known safety and tolerability profile of this compound?
In a Phase 1 clinical trial in healthy human subjects, single ascending doses up to 400 mg and multiple ascending doses of 150 mg once or twice daily for 14 days were found to be safe and well-tolerated. No dose-limiting toxicities were identified in this study. Preclinical data also suggested that this compound does not impair normal thymocyte maturation, a potential concern for other RORγt inhibitors.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in experimental results between animals. | Poor oral bioavailability due to inconsistent formulation. | - Ensure a homogenous and stable suspension or solution for oral gavage. - Consider using a formulation vehicle known to enhance the solubility of poorly soluble compounds, such as a lipid-based formulation (e.g., in corn oil) or a solution containing a solubilizing agent like methylcellulose (B11928114). |
| Lower than expected efficacy in an in vivo model. | - Inadequate dosing. - Suboptimal formulation leading to poor absorption. - Degradation of the compound. | - Perform a dose-response study to determine the optimal dose for your model. - Verify the stability of your this compound formulation over the duration of the experiment. - Prepare fresh formulations regularly. |
| Observed toxicity or adverse events in animals (e.g., weight loss). | Dose may be too high for the specific animal strain or model. | - Conduct a maximum tolerated dose (MTD) study to establish a safe dosing range for your specific experimental conditions. - Monitor animal health closely (body weight, food and water intake, clinical signs) throughout the study. |
| Difficulty dissolving this compound for formulation preparation. | This compound is poorly soluble in aqueous solutions. | - Use a suitable organic solvent such as DMSO for initial solubilization, followed by dilution in a vehicle appropriate for animal administration (e.g., corn oil, methylcellulose solution). Ensure the final concentration of the organic solvent is within safe limits for the animal model. |
Quantitative Data Summary
In Vitro Potency of this compound
| Target | Assay | IC50 |
| RORγt | Inverse Agonist Activity | 24 nM |
| DHODH | Enzyme Inhibition | 240 nM |
| IL-17A, IL-17F, IFNγ Secretion | Human PHA-stimulated PBMCs | 3-5 nM |
| Th17 Differentiation | In Vitro Assay | 150 nM |
| Data sourced from a preclinical data presentation by Immunic, Inc.[1][2] |
Preclinical In Vivo Efficacy (Qualitative Summary)
| Animal Model | Disease | Route of Administration | Observed Effect |
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Oral | Efficacious |
| Mouse | Imiquimod-Induced Psoriasis | Oral | Efficacious |
| Data sourced from a preclinical data presentation by Immunic, Inc.[1][2] |
Detailed quantitative in vivo pharmacokinetic and toxicology data from preclinical studies are not publicly available at this time.
Experimental Protocols
General Protocol for Oral Administration of a DHODH Inhibitor in a Mouse Model
This is a generalized protocol based on in vivo studies of DHODH inhibitors and should be optimized for this compound and the specific experimental model.
-
Animal Model Selection: Choose an appropriate mouse model for the disease under investigation (e.g., DSS-induced colitis model for inflammatory bowel disease).
-
Formulation Preparation:
-
Due to the poor aqueous solubility of this compound, a suspension is often required for oral administration.
-
A common vehicle for oral delivery of DHODH inhibitors is a 0.5% methylcellulose solution.
-
Alternatively, a lipid-based formulation can be used.
-
If using a co-solvent like DMSO for initial dissolution, ensure the final concentration is well-tolerated by the animals (typically <5% of the total volume).
-
-
Dosing and Administration:
-
The optimal dose should be determined through dose-range-finding and maximum tolerated dose (MTD) studies.
-
Administer the formulation via oral gavage at a consistent time each day.
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
-
Monitoring:
-
Monitor animal body weight 2-3 times per week. A significant body weight loss (>15-20%) may indicate toxicity.
-
Observe animals daily for any clinical signs of distress.
-
In efficacy studies, measure relevant disease parameters at predetermined time points (e.g., disease activity index in colitis models, skin thickness in psoriasis models).
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues for histological analysis, cytokine profiling, or other relevant biomarker assessments.
-
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: Troubleshooting inconsistent in vivo results.
References
- 1. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
- 2. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2ⁿᵈ Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway [prnewswire.com]
Addressing batch-to-batch variability of synthetic Izumerogant
Welcome to the technical support center for synthetic Izumerogant. This resource is designed to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and troubleshooting common issues encountered during their experiments with this synthetic molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of synthetic this compound. What could be the underlying cause?
A1: Inconsistent biological activity between batches of a synthetic small molecule like this compound can stem from several factors. The most common causes include variations in purity, the presence of active or interfering impurities, and differences in the polymorphic form of the solid material. Each of these can significantly impact the effective concentration and interaction of the compound with its biological target. A systematic approach to characterizing each batch is crucial for identifying the root cause.
Q2: What are the primary analytical techniques we should use to assess the consistency of our synthetic this compound batches?
A2: A panel of analytical techniques is recommended to ensure comprehensive characterization and batch-to-batch consistency.[1][2][3][4] Key methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main compound and to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and to detect any structural analogs or residual solvents.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the molecule by comparing its infrared spectrum to a reference standard.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the solid compound, which can affect solubility and bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent Potency in RORγt Inhibition Assays
You may observe that different batches of synthetic this compound exhibit varying levels of inhibition in your RORγt activity assays. This can manifest as shifts in the IC50 values between experimental runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Data Presentation:
Table 1: Batch Analysis of Synthetic this compound
| Batch ID | Purity (HPLC, %) | Major Impurity (LC-MS, m/z) | IC50 (RORγt Assay, nM) |
| IZ-001 | 99.5 | Not Detected | 55 |
| IZ-002 | 97.2 | 452.18 | 150 |
| IZ-003 | 99.6 | Not Detected | 58 |
| IZ-004 | 98.1 | 468.15 | 95 |
Interpretation: Batches IZ-002 and IZ-004 show lower purity and the presence of impurities, which correlates with a weaker inhibitory effect (higher IC50) in the RORγt assay. The impurities may be inactive or could interfere with the binding of this compound to its target.
Issue 2: Variable Results in Pharmacokinetic (PK) Studies
Different batches of this compound may lead to inconsistent plasma concentration levels in animal studies, affecting the reliability of your PK data.
Troubleshooting Steps:
-
Verify Solid-State Properties: As this compound is an orally available small molecule, its solid-state properties can significantly influence its absorption.
-
Polymorphism: Different crystal forms (polymorphs) can have different solubilities and dissolution rates. Use XRPD to compare the polymorphic forms of the batches.
-
Particle Size: Variations in particle size can also affect the dissolution rate. Consider particle size analysis if polymorphism is not the issue.
-
-
Assess Solubility: Perform solubility studies on each batch in relevant buffers (e.g., simulated gastric and intestinal fluids).
-
Standardize Formulation: Ensure that the formulation and dosing vehicle are prepared consistently for each study.
Data Presentation:
Table 2: Physicochemical Properties of this compound Batches
| Batch ID | Polymorphic Form (XRPD) | Solubility in PBS (µg/mL) | Cmax in Mice (ng/mL) |
| IZ-PK-A | Form I | 15.2 | 850 |
| IZ-PK-B | Form II | 5.8 | 320 |
| IZ-PK-C | Form I | 14.9 | 835 |
Interpretation: Batch IZ-PK-B was identified as a different polymorph (Form II), which exhibited significantly lower solubility and resulted in a lower maximum plasma concentration (Cmax) in mice. This highlights the importance of controlling the crystallization process to ensure a consistent polymorphic form.
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC and LC-MS
Objective: To determine the purity of a batch of synthetic this compound and to identify the parent compound and any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
LC-MS system with ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve in 1 mL of ACN to create a 1 mg/mL stock solution.
-
Dilute the stock solution to 10 µg/mL with 50:50 ACN:water.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
-
LC-MS Conditions:
-
Use the same LC conditions as above.
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Mass Range: 100-1000 m/z
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak in the HPLC chromatogram.
-
Identity: Confirm the mass of the main peak in the LC-MS corresponds to the expected mass of this compound. Identify the masses of any impurity peaks.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound is an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune and inflammatory responses.
Caption: Simplified signaling pathway of RORγt and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to Izumerogant and Other DHODH Inhibitors in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Izumerogant (also known as ASLAN003 or Farudodstat) against other prominent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors for the treatment of autoimmune diseases. The information presented herein is based on available experimental data to facilitate an informed evaluation of these compounds.
Introduction to DHODH Inhibition in Autoimmunity
Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is essential for the production of pyrimidines, which are vital for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes that drive autoimmune responses, are highly dependent on this pathway. By inhibiting DHODH, the supply of pyrimidines is restricted, leading to cell cycle arrest and a dampening of the immune response. This mechanism of action has established DHODH as a key therapeutic target for a range of autoimmune disorders.
Comparative Analysis of DHODH Inhibitors
Several DHODH inhibitors have been developed, with some already approved for clinical use in autoimmune diseases. This guide focuses on a comparison of this compound with established DHODH inhibitors: Leflunomide, its active metabolite Teriflunomide, and the potent research compound Brequinar.
Data Presentation
The following tables summarize the quantitative data for this compound and other DHODH inhibitors, focusing on their in vitro potency.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) | Source(s) |
| This compound (ASLAN003) | Human DHODH | 35 | [1][2][3] |
| Brequinar | Human DHODH | ~5.2 - 20 | [4] |
| Teriflunomide (A77 1726) | Human DHODH | ~24.5 - 411 | [4] |
| Leflunomide | Human DHODH | Weak inhibitor; acts as a prodrug to Teriflunomide |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Immunosuppressive and Antiproliferative Activity
| Compound | Cell Line(s) | Assay | IC50 | Source(s) |
| This compound (ASLAN003) | THP-1 (human monocytic) | Cell Proliferation | 152 nM | |
| MOLM-14 (human AML) | Cell Proliferation | 582 nM | ||
| KG-1 (human AML) | Cell Proliferation | 382 nM | ||
| Brequinar | Not specified in direct comparison | Cell Proliferation | - | |
| Teriflunomide | Not specified in direct comparison | T-cell Activity Inhibition | ~30-fold less potent than this compound |
AML: Acute Myeloid Leukemia
Based on available data, this compound demonstrates high potency against the human DHODH enzyme, with an IC50 of 35 nM. Notably, it has been reported to be approximately 30 times more potent at inhibiting the DHODH enzyme and T-cell activity than the approved first-generation inhibitor, Teriflunomide. While much of the detailed cellular proliferation data for this compound comes from studies in acute myeloid leukemia, its potent enzymatic inhibition is the basis for its development in autoimmune diseases where lymphocyte proliferation is a key factor.
Mechanism of Action: Targeting Pyrimidine Synthesis
The primary mechanism of action for all the compared DHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway.
Caption: DHODH inhibition blocks pyrimidine synthesis.
By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This has a cytostatic effect on rapidly dividing cells, including autoreactive T and B lymphocytes, thereby suppressing the autoimmune response.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of DHODH inhibitors.
DHODH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH. A common method is a spectrophotometric assay.
Principle: The enzymatic reaction involves the oxidation of dihydroorotate to orotate by DHODH, with the concomitant reduction of a cofactor, typically ubiquinone. The reaction can be monitored by coupling the reduction of the electron acceptor to a chromogenic indicator, such as 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human DHODH enzyme, the substrate dihydroorotate, an electron acceptor (e.g., decylubiquinone), and the colorimetric indicator DCIP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Reaction Initiation and Measurement: The reaction is initiated, and the change in absorbance of DCIP is measured over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for DHODH enzyme inhibition assay.
T-Cell Proliferation Assay
This cell-based assay measures the effect of a compound on the proliferation of T-lymphocytes, a key driver of autoimmune diseases.
Principle: T-cells are stimulated to proliferate, and the extent of cell division is measured in the presence and absence of the test compound. Proliferation can be assessed using various methods, such as the incorporation of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester), which is diluted with each cell division.
Generalized Protocol:
-
T-Cell Isolation: T-lymphocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Labeling (CFSE Assay): T-cells are labeled with CFSE dye.
-
Cell Culture and Stimulation: The labeled T-cells are cultured in the presence of a stimulant (e.g., anti-CD3/CD28 antibodies or a specific antigen) to induce proliferation.
-
Inhibitor Treatment: The cells are treated with various concentrations of the DHODH inhibitor.
-
Incubation: The cells are incubated for a period of time (e.g., 3-5 days) to allow for cell division.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
Data Analysis: The percentage of proliferating cells is quantified, and the IC50 for the inhibition of proliferation is determined.
Caption: Workflow for T-cell proliferation assay.
In Vivo Efficacy in Autoimmune Disease Models
Preclinical animal models are essential for evaluating the in vivo efficacy of drug candidates. For autoimmune diseases, common models include Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.
While specific in vivo data for this compound in these models is not extensively detailed in publicly available literature, it has been reported to be effective in animal models of multiple sclerosis and other autoimmune conditions. The in vivo efficacy of this compound has been demonstrated in xenograft models of acute myeloid leukemia, where it reduced the number and size of disseminated tumors and prolonged survival. This suggests that this compound is orally bioavailable and can achieve therapeutic concentrations in vivo.
Clinical Development of this compound in Autoimmune Diseases
This compound (Farudodstat) is currently in clinical development for autoimmune indications. A Phase 2a proof-of-concept trial is underway for the treatment of Alopecia Areata. Previously, it has undergone Phase 1 and 2 trials for acute myeloid leukemia, where it was shown to be well-tolerated. The strategic focus for this compound has since shifted towards autoimmune diseases, including multiple sclerosis.
Conclusion
This compound (ASLAN003/Farudodstat) is a potent, next-generation DHODH inhibitor with a significantly lower IC50 for the human DHODH enzyme compared to the established therapy, Teriflunomide. Its high potency in enzymatic and cellular assays, coupled with evidence of in vivo activity and a favorable safety profile in early clinical trials, positions it as a promising candidate for the treatment of autoimmune diseases. Further clinical data from ongoing and future trials will be crucial in fully elucidating its therapeutic potential in comparison to existing DHODH inhibitors. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in their evaluation of this and other DHODH inhibitors for autoimmune disease therapy.
References
Cross-reactivity profiling of Izumerogant against other nuclear receptors
For Immediate Release
Gräfelfing, Germany – Izumerogant (IMU-935), an investigational small molecule, has been characterized as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines.[1][2][3] This guide provides a comparative analysis of this compound's activity against its primary target and its potential for cross-reactivity with other nuclear receptors, based on available preclinical data.
Overview of this compound's Activity
This compound demonstrates potent inverse agonism of RORγt with an IC50 of approximately 24 nM in reporter gene assays.[3] Notably, preclinical studies have also identified a secondary, synergistic activity of this compound as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), with an IC50 of 240 nM.[3] This dual mechanism of action is suggested to contribute to a potent synergistic reduction of pro-inflammatory cytokine release. While described as "highly potent and selective," a comprehensive quantitative screening panel detailing this compound's binding affinities and functional activities against a broad range of other nuclear receptors is not publicly available at this time. Such studies are crucial for a thorough assessment of potential off-target effects and a complete understanding of the compound's safety and efficacy profile.
Comparative Activity Data
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound for its primary and a key secondary target.
| Target | Assay Type | IC50 (nM) | Reference |
| RORγt | Reporter Gene Assay | 24 | |
| DHODH | Enzymatic Assay | 240 |
Table 1: Potency of this compound against RORγt and DHODH.
Nuclear Receptor Signaling and Assay Workflow
To understand how the cross-reactivity of a compound like this compound is evaluated, it is important to be familiar with the general signaling pathway of nuclear receptors and the experimental workflows used to assess compound activity.
The diagram above illustrates the typical mechanism of action for a nuclear receptor ligand. An inverse agonist like this compound would bind to RORγt, inducing a conformational change that favors the recruitment of corepressors, leading to the repression of target gene transcription.
The workflow diagram outlines the typical steps involved in assessing the selectivity of a compound. Both binding and functional assays are employed across a panel of different nuclear receptors to determine the compound's activity profile.
Experimental Methodologies
The following are detailed protocols for two common types of assays used in the cross-reactivity profiling of nuclear receptor modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay is a common method to quantify the binding of a ligand to a nuclear receptor and its subsequent recruitment of a coactivator peptide, providing a measure of agonist or inverse agonist activity.
Objective: To determine the potency (IC50 or EC50) of a test compound to modulate the interaction between a specific nuclear receptor ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged Nuclear Receptor LBD
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluorescein-labeled coactivator peptide (Acceptor fluorophore)
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the final desired concentrations.
-
Reagent Preparation: The nuclear receptor LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide are diluted to their optimized concentrations in the assay buffer.
-
Assay Reaction: a. The test compound dilutions are added to the microplate wells. b. The GST-tagged nuclear receptor LBD is added to the wells and incubated with the compound. c. A mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is then added to all wells.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for fluorescein).
-
Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm is calculated. For inverse agonists, a decrease in the TR-FRET ratio with increasing compound concentration is expected. The data are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Nuclear Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.
Objective: To determine the functional potency (IC50 or EC50) of a test compound as an agonist or inverse agonist of a nuclear receptor in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression plasmid for the full-length nuclear receptor or a chimera of the Gal4 DNA-binding domain and the nuclear receptor LBD.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with nuclear receptor response elements or Gal4 upstream activating sequences.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
Transfection: The cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), the medium is replaced with fresh medium containing serial dilutions of the test compound. For inverse agonist testing, the cells are typically stimulated with a known agonist to induce a signal that can be inhibited.
-
Incubation: The cells are incubated with the compound for a further period (e.g., 18-24 hours) to allow for changes in luciferase gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate.
-
Data Acquisition: The luminescence signal is measured using a luminometer.
-
Data Analysis: The luminescence values are normalized to a control (e.g., vehicle-treated cells). For inverse agonists, a decrease in luminescence with increasing compound concentration is observed. The data are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the IC50 value.
Conclusion
This compound is a potent inverse agonist of RORγt with a secondary inhibitory activity on DHODH. While preclinical data highlight its intended pharmacological effects, a publicly available, comprehensive cross-reactivity profile against a broad panel of other nuclear receptors is needed for a complete assessment of its selectivity. The standard experimental protocols for binding and functional assays outlined above represent the methodologies that would be employed to generate such a comprehensive selectivity profile.
References
- 1. Immunic, Inc. Publishes Positive Results from the Single and Multiple Ascending Dose Parts of its Phase 1 Clinical Trial of IMU-935, a Potentially Best-in-Class Oral IL-17 Inhibitor [prnewswire.com]
- 2. imux.com [imux.com]
- 3. Immunic, Inc. to Present Newly Available Preclinical Data for IMU-935 in Poster Presentation at the 2nd Conference on Molecular Mechanisms of Inflammation in Trondheim, Norway - Immunic Therapeutics [imux.com]
Izumerogant: A Comparative Analysis Against Standard-of-Care in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug Izumerogant (IMU-935) against current standard-of-care therapies for moderate-to-severe plaque psoriasis. Due to the deprioritization of this compound's clinical development for psoriasis, this document focuses on its mechanism of action and available early-phase data, juxtaposed with the established efficacy and protocols of approved treatments. This analysis aims to offer a valuable resource for researchers and professionals in the field by contextualizing the therapeutic potential of targeting the RORγt pathway and highlighting the rigorous efficacy benchmarks for new psoriasis therapies.
Introduction to this compound and its Novel Mechanism of Action
This compound is a potent and selective oral inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a master transcription factor that is crucial for the differentiation and function of Th17 cells, a key driver of the inflammatory cascade in psoriasis.[1] By acting as an inverse agonist, this compound was designed to suppress the transcriptional activity of RORγt, thereby inhibiting the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. This mechanism represents a novel oral approach to psoriasis treatment, contrasting with the injectable biologics that target these cytokines or their receptors directly.
However, in October 2022, a pre-planned interim analysis of a Phase 1b trial in patients with moderate-to-severe psoriasis showed that this compound did not separate from placebo in terms of Psoriasis Area and Severity Index (PASI) reductions at four weeks.[2] This was attributed to an unexpectedly high placebo response.[2] Subsequently, in April 2023, Immunic, the developing company, announced the deprioritization of this compound's development for psoriasis, citing the "increased complexity of potential further development in this competitive field" and anticipated research and development costs.[1]
Standard-of-Care for Moderate-to-Severe Psoriasis
The current therapeutic landscape for moderate-to-severe psoriasis is dominated by highly effective biologic agents and a growing number of oral therapies. These treatments target various components of the inflammatory pathway that underlies the disease.
Biologic Therapies are typically administered via subcutaneous injection or intravenous infusion and are categorized by their mechanism of action:
-
TNF-α Inhibitors: These were among the first biologics approved for psoriasis and work by blocking Tumor Necrosis Factor-alpha, a key inflammatory cytokine.
-
IL-17 Inhibitors: These agents directly target IL-17A or its receptor, potently inhibiting a central pathway in psoriasis pathogenesis.
-
IL-23 Inhibitors: By targeting the p19 subunit of IL-23, these biologics prevent the differentiation and activation of Th17 cells.
-
IL-12/23 Inhibitors: This class targets the p40 subunit shared by both IL-12 and IL-23.
Oral Therapies offer the convenience of oral administration and include:
-
Phosphodiesterase 4 (PDE4) Inhibitors: These agents increase intracellular cyclic AMP (cAMP) levels, which in turn reduces the production of inflammatory cytokines.
-
Tyrosine Kinase 2 (TYK2) Inhibitors: This newer class of oral therapy allosterically inhibits TYK2, a key signaling molecule for IL-23, IL-12, and Type 1 interferons.
Efficacy Comparison: this compound vs. Standard-of-Care
Direct efficacy comparisons between this compound and standard-of-care treatments are limited by the early termination of this compound's development in psoriasis. The available data for this compound is from a Phase 1b study and is not statistically significant. The following tables summarize the efficacy of established standard-of-care treatments from pivotal Phase 3 clinical trials, providing a benchmark for therapeutic performance.
Table 1: Efficacy of Biologic Therapies for Moderate-to-Severe Psoriasis (Week 12/16 Data from Select Phase 3 Trials)
| Drug Class | Drug | PASI 75 Response Rate | PASI 90 Response Rate | sPGA 0/1 (Clear/Almost Clear) Response Rate |
| TNF-α Inhibitors | Adalimumab | ~71% | ~45% | ~62% |
| Etanercept | ~49% | ~22% | ~47% | |
| Infliximab | ~80% | ~57% | ~76% | |
| IL-17 Inhibitors | Secukinumab | ~82% | ~65% | ~65% |
| Ixekizumab | ~90% | ~71% | ~82% | |
| Brodalumab | ~85% | ~70% | ~79% | |
| IL-23 Inhibitors | Guselkumab | ~85% | ~73% | ~85% |
| Risankizumab | ~75% | ~51% | ~88% | |
| Tildrakizumab | ~64% | ~39% | ~59% |
Note: Efficacy rates are approximate and can vary between clinical trials. Data is compiled from various sources and is intended for comparative purposes.
Table 2: Efficacy of Oral Therapies for Moderate-to-Severe Psoriasis (Week 16 Data from Select Phase 3 Trials)
| Drug Class | Drug | PASI 75 Response Rate | PASI 90 Response Rate | sPGA 0/1 (Clear/Almost Clear) Response Rate |
| PDE4 Inhibitor | Apremilast | ~33% | ~15% | ~20% |
| TYK2 Inhibitor | Deucravacitinib | ~58% | ~35% | ~54% |
Note: Efficacy rates are approximate and can vary between clinical trials. Data is compiled from various sources and is intended for comparative purposes.
Experimental Protocols for Psoriasis Clinical Trials
The following outlines a generalized experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled trial evaluating a new therapeutic agent for moderate-to-severe plaque psoriasis.
1. Study Objectives:
-
Primary Objective: To evaluate the efficacy of the investigational drug compared to placebo in achieving a specific clinical endpoint (e.g., PASI 75 or sPGA 0/1) at a defined time point (e.g., Week 12 or 16).
-
Secondary Objectives: To assess other efficacy measures (e.g., PASI 90, PASI 100), safety and tolerability, and impact on quality of life.
2. Study Population (Inclusion and Exclusion Criteria):
-
Key Inclusion Criteria:
-
Adults (typically ≥18 years of age).
-
Diagnosis of chronic plaque psoriasis for at least 6 months.
-
Moderate-to-severe disease at baseline, defined by:
-
Psoriasis Area and Severity Index (PASI) score ≥ 12.
-
Body Surface Area (BSA) involvement ≥ 10%.
-
static Physician's Global Assessment (sPGA) score ≥ 3 (on a 5-point scale).
-
-
Candidate for systemic therapy or phototherapy.
-
-
Key Exclusion Criteria:
-
Forms of psoriasis other than chronic plaque psoriasis (e.g., pustular, erythrodermic).
-
Current or recent use of other systemic psoriasis therapies or biologics.
-
Active or history of certain infections (e.g., tuberculosis).
-
Significant comorbidities that could interfere with the study.
-
3. Study Design and Treatment:
-
Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Randomization: Patients are randomly assigned to receive the investigational drug at one or more dose levels, placebo, or an active comparator.
-
Treatment Period: Typically consists of an induction phase (e.g., 12-16 weeks) followed by a maintenance phase.
-
Dosing: The dosing schedule (e.g., weekly, bi-weekly, monthly) is specific to the drug being studied. For example:
-
Secukinumab: Subcutaneous injections at weeks 0, 1, 2, 3, and 4, followed by every 4 weeks.
-
Guselkumab: Subcutaneous injections at weeks 0 and 4, followed by every 8 weeks.
-
Apremilast: Oral tablets taken twice daily, with an initial 5-day dose titration.
-
4. Efficacy and Safety Assessments:
-
Efficacy Endpoints:
-
Primary: Proportion of patients achieving PASI 75 and/or sPGA of 0 (clear) or 1 (almost clear) at Week 12 or 16.
-
Secondary: Proportion of patients achieving PASI 90, PASI 100, and improvements in quality of life scores (e.g., Dermatology Life Quality Index - DLQI).
-
-
Safety Monitoring:
-
Adverse events are recorded at each study visit.
-
Laboratory tests (hematology, chemistry) and vital signs are monitored throughout the study.
-
5. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
Missing data are usually handled using methods like non-responder imputation (NRI).
-
Statistical tests are used to compare the proportion of responders between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in psoriasis.
Caption: Generalized experimental workflow for psoriasis drug development.
Conclusion
This compound, as an oral RORγt inverse agonist, represented a promising therapeutic concept for psoriasis by targeting a key transcription factor in the Th17 pathway. However, its development for this indication was halted due to a failure to demonstrate a clear efficacy signal over a high placebo response in an early-phase trial, coupled with the increasingly competitive landscape of psoriasis treatments. The established high efficacy of biologic agents, particularly the IL-17 and IL-23 inhibitors, has set a very high bar for new entrants. This guide underscores the importance of robust and significant clinical trial data for the successful development of new therapies in this field. For researchers and drug development professionals, the story of this compound serves as a case study in the challenges of translating a novel mechanism of action into a clinically effective treatment that can compete with the current standard-of-care.
References
Izumerogant: A Comparative Analysis of Gene Expression Changes in Autoimmune and Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Izumerogant (IMU-935), a dual-action small molecule inhibitor targeting Retinoic Acid-Related Orphan Receptor gamma t (RORγt) and Dihydroorotate Dehydrogenase (DHODH). The following sections detail its mechanism of action, compare its effects on gene expression with other relevant inhibitors, provide experimental methodologies, and visualize key pathways and workflows.
Mechanism of Action and Therapeutic Rationale
This compound is an orally available inverse agonist of RORγt and an inhibitor of DHODH. This dual mechanism targets two key pathways implicated in the pathogenesis of autoimmune and inflammatory diseases.
-
RORγt Inhibition: RORγt is the master transcription factor for the differentiation of T helper 17 (Th17) cells, which are critical drivers of inflammation through the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. By acting as an inverse agonist, this compound represses the transcriptional activity of RORγt, thereby inhibiting Th17 cell differentiation and the subsequent inflammatory cascade.
-
DHODH Inhibition: DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to the suppression of lymphocyte proliferation and function.
This dual-action approach allows this compound to modulate both the differentiation and the proliferation of pathogenic immune cells, offering a potentially potent and broad-spectrum therapeutic effect in autoimmune diseases.
Comparative Analysis of Gene Expression Changes
Preclinical studies have demonstrated that this compound significantly alters the gene expression profiles in immune cells, particularly in Th17 cells. This section compares the effects of this compound on gene expression with those of other selective RORγt and DHODH inhibitors.
Table 1: Comparative Effect of this compound and Other RORγt Inverse Agonists on Th17 Signature Genes
| Gene | This compound (IMU-935) | TMP778 (RORγt Inverse Agonist) | Biological Function |
| IL17A | Downregulated[1][2] | Downregulated[3] | Key pro-inflammatory cytokine produced by Th17 cells. |
| IL17F | Downregulated[1][2] | Downregulated[3] | Pro-inflammatory cytokine with functions similar to IL-17A. |
| IL22 | Downregulated[1] | Downregulated[3] | Cytokine involved in tissue inflammation and repair. |
| GM-CSF | Downregulated[1] | Not Reported | Cytokine that promotes the differentiation of myeloid cells. |
| RORC | Not Reported | Downregulated[3] | Gene encoding the RORγt transcription factor. |
| CCR6 | Not Reported | Downregulated[3] | Chemokine receptor involved in Th17 cell migration. |
| IL23R | Not Reported | Downregulated[3] | Receptor for IL-23, a key cytokine for Th17 cell maintenance. |
Note: The data for this compound is based on preclinical presentations from Immunic Therapeutics. Specific fold changes and p-values are not publicly available. The data for TMP778 is from published in vivo studies.
Table 2: Comparative Effect of this compound and a DHODH Inhibitor on Antigen Presentation Pathway Genes
| Gene | This compound (IMU-935) | Brequinar (DHODH Inhibitor) | Biological Function |
| HLA-A | Not Reported | Upregulated[4][5] | MHC class I molecule involved in antigen presentation to CD8+ T cells. |
| HLA-B | Not Reported | Upregulated[4][5] | MHC class I molecule involved in antigen presentation to CD8+ T cells. |
| HLA-C | Not Reported | Upregulated[4][5] | MHC class I molecule involved in antigen presentation to CD8+ T cells. |
| TAP1 | Not Reported | Upregulated[5] | Transporter associated with antigen processing. |
| NLRC5 | Not Reported | Upregulated[5] | Transcriptional regulator of MHC class I genes. |
Note: The effect of this compound on antigen presentation pathway genes has not been specifically reported. The data for Brequinar is from studies on cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for analyzing gene expression changes.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: DHODH Inhibition and Pyrimidine Synthesis Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
This section provides a detailed methodology for a typical RNA sequencing (RNA-seq) experiment to analyze gene expression changes in primary human T cells following treatment with this compound.
Isolation and Culture of Primary Human T Cells
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
T Cell Isolation: Naive CD4+ T cells are isolated from PBMCs by negative selection using a magnetic-activated cell sorting (MACS) kit.
-
Cell Culture: Isolated T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Th17 Differentiation: To induce Th17 differentiation, cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, typically including IL-1β, IL-6, IL-23, and TGF-β.
-
Treatment: Differentiated Th17 cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with high purity (A260/A280 ratio of ~2.0) and integrity (RIN > 8) are used for library preparation.
RNA Sequencing Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries are prepared from the high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of a specified length (e.g., 150 bp).
Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC. Adapters and low-quality bases are trimmed using tools such as Trimmomatic.
-
Read Alignment: The trimmed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: The raw gene counts are normalized, and differential gene expression analysis between the this compound-treated and vehicle-treated groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is subjected to pathway and gene ontology (GO) enrichment analysis using tools like GSEA or DAVID to identify the biological processes and pathways affected by this compound treatment.
Conclusion
This compound demonstrates a potent and selective inhibitory effect on the Th17 pathway, primarily through the inverse agonism of RORγt. Preclinical data indicate a significant downregulation of key Th17 signature genes, which is consistent with its proposed mechanism of action. The dual inhibition of DHODH is expected to further contribute to its immunosuppressive effects by limiting the proliferation of activated lymphocytes. While direct comparative gene expression data with other inhibitors in a head-to-head study is limited, the available information suggests that this compound's profile on Th17-related genes is comparable to that of other potent RORγt inverse agonists. Further transcriptomic studies are warranted to fully elucidate the comparative gene expression landscape modulated by this compound, particularly in relation to its DHODH inhibitory activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative analyses.
References
- 1. imux.com [imux.com]
- 2. imux.com [imux.com]
- 3. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Navigating Epigenetic Modulators in Prostate Cancer: A Comparative Analysis of Izumerogant and EZH2 Inhibitors in Preclinical Xenograft Models
For Immediate Release
Shanghai, China – December 2, 2025 – In the dynamic landscape of prostate cancer therapeutics, epigenetic modulators have emerged as a promising frontier. This guide provides a comparative analysis of Izumerogant (formerly IMU-935), a novel RORγt inverse agonist, and several prominent EZH2 inhibitors, evaluating their anti-tumor effects in prostate cancer xenograft models. While the clinical development of this compound for prostate cancer has been deprioritized, its unique mechanism warrants a comparative review against more clinically advanced epigenetic drugs, particularly those targeting the EZH2 pathway, which is frequently dysregulated in prostate cancer.
This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical efficacy, underlying mechanisms of action, and detailed experimental protocols to support further investigation in this critical area of oncology.
Comparative Efficacy in Prostate Cancer Xenografts
The following table summarizes the in vivo anti-tumor activity of various EZH2 inhibitors and standard-of-care therapies in prostate cancer xenograft models. Due to the discontinuation of its development for this indication, comparable preclinical data for this compound in prostate cancer xenografts is not publicly available. The comparison, therefore, focuses on agents targeting the EZH2 pathway, providing a benchmark for the evaluation of novel epigenetic modulators.
| Compound | Mechanism of Action | Prostate Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Mevrometostat (PF-06821497) | EZH2 Inhibitor | Castration-Resistant Prostate Cancer (CRPC) Xenografts | Not specified | Dose-dependent tumor growth inhibition correlated with H3K27me3 biomarker inhibition.[1] | [1] |
| Tazemetostat | EZH2 Inhibitor | LNCaP Xenograft | Not specified | Showed single-agent anti-tumor activity. Combination with enzalutamide (B1683756) or abiraterone (B193195) markedly reduced tumor growth rate compared to single agents.[2] | [2] |
| CPI-1205 | EZH2 Inhibitor | Preclinical models of advanced prostate cancer | Not specified | Restores androgen receptor expression and sensitivity to antiandrogen therapy.[3] Synergistic cell growth inhibition when combined with novel ARS inhibitors. | |
| Enzalutamide | Androgen Receptor Signaling Inhibitor | PC-3 Xenograft | 5 mg/kg per day i.p., 21 days | Combination with PAWI-2 resulted in 63% tumor growth inhibition. | |
| Enzalutamide | Androgen Receptor Signaling Inhibitor | C4-2B subcutaneous CRPC model | Not specified | Single-agent treatment reduced subcutaneous CRPC xenograft tumor growth. | |
| Docetaxel | Microtubule Inhibitor | PC-3 Xenograft | 5 mg/kg b.i.w. i.p., 14 days | Resulted in 35% tumor growth inhibition. |
Signaling Pathways and Mechanisms of Action
This compound (RORγt Inverse Agonist)
This compound is an inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a transcription factor pivotal in the differentiation of Th17 cells and implicated in various autoimmune diseases. In the context of cancer, RORγ has been suggested to play a role in tumor growth and metastasis in castration-resistant prostate cancer. An inverse agonist, such as this compound, would bind to RORγt and suppress its transcriptional activity. This is hypothesized to modulate the tumor microenvironment and potentially inhibit tumor growth.
EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), EZH2 is often overexpressed and its activity is associated with disease progression and resistance to therapy. EZH2 acts as a histone methyltransferase, specifically trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3), which leads to transcriptional repression of tumor suppressor genes. Furthermore, EZH2 can also function independently of PRC2, acting as a co-activator for transcription factors like the androgen receptor (AR), thereby promoting the expression of genes associated with castration resistance. EZH2 inhibitors block its methyltransferase activity, leading to the reactivation of tumor suppressor genes and can also disrupt its co-activator function.
Experimental Protocols
This section outlines a standardized protocol for establishing and evaluating the anti-tumor efficacy of therapeutic agents in a prostate cancer xenograft model, based on commonly used methodologies.
1. Cell Culture and Preparation:
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) or PC-3 (androgen-insensitive human prostate adenocarcinoma) cells are commonly used.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: At 80-90% confluency, cells are harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL. Cell viability should be confirmed to be >95% using a trypan blue exclusion assay.
2. Xenograft Implantation:
-
Animal Model: Male athymic nude mice or NOD/SCID mice, 6-8 weeks old.
-
Implantation: Mice are anesthetized, and 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
3. Treatment Administration:
-
Tumor Staging: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.
-
Drug Formulation and Dosing: The therapeutic agent and vehicle control are formulated according to their specific properties. Dosing and administration route (e.g., oral gavage, intraperitoneal injection) are determined based on the drug's characteristics and prior studies.
-
Treatment Schedule: Treatment is administered for a predefined period (e.g., 21-28 days). Animal body weight and general health are monitored regularly.
4. Efficacy Evaluation:
-
Primary Endpoint: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints: These may include changes in body weight, serum PSA levels (for PSA-secreting cell lines like LNCaP), and analysis of biomarkers in tumor tissue via immunohistochemistry (IHC) or western blot (e.g., H3K27me3 for EZH2 inhibitors).
Conclusion
While this compound's journey in prostate cancer treatment has been halted, the exploration of its mechanism as a RORγt inverse agonist provides valuable insights into novel therapeutic avenues. The comparative data presented for EZH2 inhibitors underscore the potential of epigenetic modulation in overcoming resistance and improving outcomes in prostate cancer. The provided methodologies and pathway diagrams serve as a foundational resource for researchers dedicated to advancing the development of next-generation therapies for this challenging disease. Further preclinical studies are warranted to fully elucidate the therapeutic potential of targeting these and other epigenetic pathways in prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1b/2 study of CPI-1205, a small molecule inhibitor of EZH2, combined with enzalutamide (E) or abiraterone/prednisone (A/P) in patients with metastatic castration resistant prostate cancer (mCRPC). - ASCO [asco.org]
Benchmarking Izumerogant's potency and selectivity against similar compounds
For Immediate Release
This guide provides a comparative analysis of Izumerogant (IMU-935), a dual inverse agonist of Retinoic Acid-Related Orphan Receptor gamma t (RORγt) and Dihydroorotate Dehydrogenase (DHODH), against other notable RORγt inverse agonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance characteristics.
This compound is a potent, orally available small molecule that has been investigated for its therapeutic potential in autoimmune diseases and prostate cancer.[1] Its dual mechanism of action offers a potentially broad immunomodulatory profile. This document summarizes key potency and selectivity data from publicly available sources and provides detailed experimental protocols for the assays cited.
Comparative Potency and Selectivity of RORγt Inverse Agonists
The following tables summarize the in vitro potency of this compound and a selection of similar compounds. The data has been compiled from various public sources and should be interpreted in the context of the specific assays from which they were generated.
| Compound | Target | Assay Type | IC50 / Ki / EC50 (nM) | Reference |
| This compound (IMU-935) | RORγt | Not Specified | 24 | [2] |
| DHODH | Not Specified | 240 | [2] | |
| IL-17A, IL-17F, IFNγ Secretion | Stimulated Human Lymphocytes | 3-5 | [2] | |
| Th17 Differentiation | Murine Cells | 135 | [2] | |
| IL-17F Production | Stimulated Human PBMCs | 2-4 | ||
| Vimirogant (VTP-43742) | RORγt | Radioligand Binding (Ki) | 3.5 | |
| RORγt | Not Specified (IC50) | 17 | ||
| IL-17A Secretion | Mouse Splenocytes | 57 | ||
| IL-17A Secretion | Activated hPBMCs | 18 | ||
| IL-17A Secretion | Human Whole Blood | 192 | ||
| GSK2981278 | RORγ | Transactivation Assay | 17 | |
| IL-17A & IL-22 Secretion | Human Peripheral Blood T Cells | 3.2 | ||
| JNJ-61803534 | RORγt | Transcription Assay | 9.6 | |
| IL-17A Production | Human CD4+ T cells | Not Specified | ||
| BMS-986251 | RORγt | GAL4 Assay (EC50) | 12 | |
| IL-17 Production | Human Whole Blood Assay (EC50) | 24 |
Note: IC50, Ki, and EC50 values are measures of a drug's potency. A lower value indicates a more potent compound. The specific assay conditions can influence these values, and direct comparison across different studies should be made with caution.
RORγt Signaling Pathway and Experimental Workflow
The diagrams below illustrate the RORγt signaling pathway, which is crucial for the differentiation of T-helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17. The experimental workflow for assessing RORγt inverse agonism is also depicted.
References
Izumerogant's Discontinued Clinical Trials: A Critical Review and Comparison with Current Therapeutic Alternatives
For Immediate Release
A critical analysis of the discontinued (B1498344) clinical trial data for Izumerogant (IMU-935), an investigational RORγt inverse agonist, reveals a challenging development path that ultimately led to its cessation for psoriasis and castration-resistant prostate cancer (CRPC). This review provides a comparative guide for researchers, scientists, and drug development professionals, placing this compound's limited data in context with established alternative therapies for these conditions.
Psoriasis: High Placebo Response Obscures Efficacy Signal
Immunic Therapeutics discontinued the development of this compound for moderate-to-severe psoriasis following a pre-planned interim analysis of a Phase 1b clinical trial. The study was a 28-day, double-blind, placebo-controlled trial evaluating two doses of this compound, 150 mg once-daily and 150 mg twice-daily[1][2][3][4]. While the active treatment arms reportedly performed in line with expectations, a significantly higher-than-expected placebo response confounded the results, making it impossible to determine a clear efficacy signal for this compound[1]. The group averages for Psoriasis Area and Severity Index (PASI) reductions in the this compound arms did not separate from the placebo arm at the four-week mark[1]. Specific quantitative data on PASI scores from this trial have not been publicly released.
This outcome highlights a known challenge in clinical trials for psoriasis, where placebo responses can be substantial. However, numerous approved therapies have demonstrated significant and consistent efficacy over placebo.
Comparative Efficacy of Approved Psoriasis Treatments
The following table summarizes the efficacy of several key approved treatments for moderate-to-severe psoriasis, showcasing the high bar for new entrants in this therapeutic area.
| Treatment (Class) | Trial(s) | Primary Endpoint | Efficacy Results | Placebo Response |
| Secukinumab (IL-17A inhibitor) | ERASURE (NCT01365455) | PASI 75 at Week 12 | 300 mg: 81.6%150 mg: 71.6% | 4.5% |
| Ixekizumab (IL-17A inhibitor) | UNCOVER-2 & 3 | PASI 75 at Week 12 | 80 mg Q2W: 89.7%80 mg Q4W: 82.6% | 3.9% |
| Brodalumab (IL-17RA inhibitor) | AMAGINE-2 & 3 | PASI 75 at Week 12 | 210 mg Q2W: 86% | 8% |
| Guselkumab (IL-23 inhibitor) | VOYAGE 1 & 2 | PASI 90 at Week 16 | 100 mg Q8W: 73.3% & 70.0% | 2.9% & 2.4% |
| Risankizumab (IL-23 inhibitor) | UltIMMa-1 & 2 | PASI 90 at Week 16 | 150 mg Q12W: 75.3% & 74.8% | 4.9% & 2.0% |
| Apremilast (PDE4 inhibitor) | ESTEEM 1 | PASI 75 at Week 16 | 30 mg BID: 33.1% | 5.3% |
| Deucravacitinib (TYK2 inhibitor) | POETYK PSO-1 | PASI 75 at Week 16 | 6 mg QD: 58.4% | 12.7% |
Experimental Protocols: A Look at Psoriasis Trial Design
The design of the Phase 1b trial for this compound shared similarities with pivotal trials for approved psoriasis therapies, focusing on PASI score reduction as a key measure of efficacy. Below are the methodologies for the this compound trial and a representative comparator, the ERASURE trial for secukinumab.
This compound Phase 1b Psoriasis Trial Protocol
-
Study Design: 28-day, double-blind, placebo-controlled, randomized trial[1][2][3][4].
-
Participants: Patients with moderate-to-severe plaque psoriasis[2][4].
-
Intervention: this compound 150 mg once-daily, this compound 150 mg twice-daily, or placebo[1].
-
Secondary Endpoints: Included PASI, Dermatology Life Quality Index (DLQI), body surface area (BSA) affected, Physician's Global Assessment (PGA), and Itch Numeric Rating Scale (NRS)[4].
Secukinumab ERASURE (NCT01365455) Trial Protocol
-
Study Design: 52-week, randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase 3 study[5].
-
Participants: Adult patients with moderate-to-severe chronic plaque-type psoriasis for at least 6 months, with a PASI score ≥12, an Investigator's Global Assessment (IGA) score ≥3, and total BSA affected ≥10%, who were candidates for systemic therapy or phototherapy[6].
-
Intervention: Subcutaneous secukinumab 300 mg or 150 mg at weeks 0, 1, 2, 3, and 4, followed by the same dose every 4 weeks, or placebo[5].
-
Primary Endpoints: Proportion of patients achieving a 75% or greater reduction in PASI score (PASI 75) from baseline to week 12; proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at week 12[5].
-
Secondary Endpoints: Included PASI 90 response, time to PASI 75 response, and patient-reported outcomes[5].
RORγt Signaling Pathway in Psoriasis
This compound acts as an inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells[7][8]. Th17 cells are a major source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of psoriasis[7][8][9]. By inhibiting RORγt, this compound was designed to suppress the Th17 pathway and reduce the production of these inflammatory mediators[7].
Castration-Resistant Prostate Cancer: An Undisclosed Setback
The clinical development of this compound for metastatic castration-resistant prostate cancer (mCRPC) was also discontinued. The Phase 1 trial (NCT05124795) was an open-label, dose-escalation study designed to evaluate the safety, tolerability, and anti-tumor activity of this compound[10]. The rationale for investigating a RORγt inhibitor in CRPC stemmed from preclinical data suggesting it could suppress the expression of the androgen receptor splice variant AR-V7, a key driver of resistance to androgen deprivation therapy[2].
The specific reasons for the trial's termination have not been publicly detailed by Immunic Therapeutics. This lack of transparency makes a direct comparison of this compound's performance challenging. However, the landscape of CRPC treatment has evolved significantly, with several effective therapies available.
Comparative Efficacy of Approved CRPC Treatments
The following table provides an overview of the efficacy of standard-of-care treatments for CRPC, demonstrating the established benchmarks that new therapies must meet or exceed.
| Treatment (Class) | Trial(s) | Primary Endpoint | Efficacy Results |
| Enzalutamide (B1683756) (AR Inhibitor) | PROSPER (NCT02003924) | Metastasis-Free Survival | 36.6 months |
| Abiraterone Acetate (Androgen Synthesis Inhibitor) | COU-AA-302 | Overall Survival | 34.7 months |
| Docetaxel (Chemotherapy) | TAX 327 | Overall Survival | 18.9 months |
| Cabazitaxel (Chemotherapy) | TROPIC | Overall Survival | 15.1 months |
Experimental Protocols: CRPC Trial Design at a Glance
The this compound CRPC trial followed a standard Phase 1 design for oncology drugs. A comparison with the pivotal PROSPER trial for enzalutamide illustrates the typical progression of clinical development in this indication.
This compound Phase 1 CRPC Trial (NCT05124795) Protocol
-
Study Design: Open-label, non-randomized, dose-escalation, and dose-expansion Phase 1 study[10].
-
Participants: Male patients (≥18 years) with histologically or cytologically confirmed adenocarcinoma of the prostate with metastatic disease and progressive disease despite androgen deprivation therapy[6][10].
-
Intervention: this compound administered orally at different dose levels[10].
-
Primary Endpoints: To determine the maximum tolerated dose and/or recommended Phase 2 dose of this compound[11].
-
Secondary Endpoints: Included preliminary anti-tumor activity (PSA response, objective response rate), and pharmacokinetics[11].
Enzalutamide PROSPER (NCT02003924) Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, multinational Phase 3 trial[12].
-
Participants: Men with non-metastatic CRPC and a prostate-specific antigen (PSA) doubling time of ≤10 months[12][13].
-
Intervention: Enzalutamide 160 mg once daily or placebo, in addition to continued androgen deprivation therapy.
-
Primary Endpoint: Metastasis-free survival, defined as the time from randomization to the first evidence of radiographic metastasis or death[1][12].
-
Secondary Endpoints: Included time to PSA progression, time to first use of a subsequent antineoplastic therapy, and overall survival[1][12].
Androgen Receptor Signaling in Prostate Cancer
CRPC is characterized by the continued activity of the androgen receptor (AR) signaling pathway despite low levels of circulating androgens[14][15][16]. This can occur through various mechanisms, including AR gene amplification or mutation, and the expression of constitutively active AR splice variants like AR-V7[15]. This compound's proposed mechanism in CRPC was to inhibit RORγt, which was hypothesized to indirectly suppress AR-V7 expression[2].
Conclusion
The discontinuation of this compound's clinical development for both psoriasis and castration-resistant prostate cancer underscores the significant challenges in bringing new therapies to market, particularly in competitive fields with well-established standards of care. For psoriasis, the inability to demonstrate a clear efficacy signal above a high placebo response proved to be a critical hurdle. For CRPC, the undisclosed reasons for termination leave the scientific community with unanswered questions about its potential. This comparative analysis highlights the robust data supporting currently approved therapies and serves as a benchmark for future drug development endeavors in these complex diseases.
References
- 1. cccc.charite.de [cccc.charite.de]
- 2. anzctr.org.au [anzctr.org.au]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Immunic, Inc. Announces First Psoriasis Patient Enrolled in Ongoing Phase 1 Trial of IMU-935 - Immunic Therapeutics [imux.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis [frontiersin.org]
- 8. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. urotoday.com [urotoday.com]
- 16. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol
Disclaimer: Specific disposal procedures for a compound named "Izumerogant" are not publicly available. The following guidelines are based on established best practices for the handling and disposal of hazardous pharmaceutical waste, including potent and antineoplastic agents. Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal, and always adhere to institutional and local environmental regulations.
The proper disposal of potent pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of such materials in a research and development setting.
Key Data for a Representative Hazardous Pharmaceutical Compound
The following table summarizes typical quantitative data found in a Safety Data Sheet (SDS) for a hazardous solid pharmaceutical compound. This information is crucial for risk assessment and the development of appropriate handling and disposal procedures.
| Property | Value | Citation |
| Physical State | Solid | [1] |
| Appearance | White - Yellow | [1] |
| pH | 10.5 (6.7% aq. sol.) | [1] |
| Melting Point/Range | 86 - 90 °C / 186.8 - 194 °F | [1] |
| Boiling Point/Range | 255 - 256 °C / 491 - 492.8 °F @ 760 mmHg | [1] |
| Flash Point | 145 °C / 293 °F | |
| Vapor Pressure | 0.003 mbar @ 20 °C |
Experimental Protocols for Safe Disposal
The proper disposal of hazardous pharmaceutical waste is a multi-step process that requires careful planning and execution. The following protocols are based on general guidelines for antineoplastic and other hazardous drugs.
Waste Identification and Classification
The first step is to identify all waste streams that have come into contact with the potent compound. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Contaminated personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.
-
Contaminated lab supplies, including vials, pipette tips, and absorbent pads.
-
Solutions containing the compound.
-
Contaminated sharps, such as needles and syringes.
This waste must be classified as hazardous pharmaceutical waste. The Environmental Protection Agency (EPA) regulates hazardous waste disposal through the Resource Conservation and Recovery Act (RCRA).
Waste Segregation and Containerization
Proper segregation of waste is crucial to ensure safe handling and disposal. Use designated, color-coded waste containers to prevent commingling of different waste types.
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, including unused product and heavily contaminated items. Syringes containing any residual volume of the drug must be disposed of in a designated black bulk waste container, not a sharps container.
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.
-
Sharps Waste (Red Containers): For sharps that are completely empty of the drug. If a syringe contains even a small residual amount, it must be disposed of as hazardous chemical waste. Needles should not be recapped.
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.
Personal Protective Equipment (PPE)
When handling hazardous pharmaceutical waste, appropriate PPE is mandatory. This includes:
-
Double chemotherapy gloves.
-
A disposable gown.
-
Eye protection (safety glasses or goggles).
-
A respirator, if indicated by the SDS or a risk assessment.
Spill Management
In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials. This typically involves using a chemical spill kit and wearing appropriate PPE.
Waste Storage and Disposal
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked. Do not dispose of hazardous waste down the drain or in the regular trash. When waste containers are full, submit a hazardous waste pick-up request through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with a potent pharmaceutical compound.
Caption: Waste segregation workflow for potent pharmaceuticals.
By implementing these general yet critical procedures, research and development professionals can ensure a safe laboratory environment and maintain compliance with all applicable regulations, thereby building a culture of safety and trust.
References
Essential Safety and Handling Guide for Izumerogant (IMU-935)
Disclaimer: Izumerogant (also known as IMU-935) is a discontinued (B1498344) investigational drug candidate. As such, a specific, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general best practices for handling potent, biologically active small molecules and investigational compounds of unknown toxicity. Researchers, scientists, and drug development professionals must supplement this information with a formal risk assessment conducted by qualified environmental health and safety (EHS) personnel at their institution before handling this compound.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.
Hazard Communication and Risk Assessment
This compound is an inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). Compounds in this class are designed to be potent modulators of immune responses. Preclinical and clinical studies of some RORγt inverse agonists have indicated potential for significant biological effects, including safety signals related to liver enzymes and thymocyte effects.[1][2][3] Therefore, this compound should be handled as a potent compound with unknown specific toxicity. A thorough risk assessment is mandatory before any handling.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. A powered air-purifying respirator (PAPR) may be required based on risk assessment. - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Chemical safety goggles. - Body Protection: Disposable, impervious lab coat or gown with tight-fitting cuffs. | To prevent inhalation of fine powder and dermal/ocular exposure. |
| Handling Solutions (e.g., in DMSO) | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard lab coat. | To protect against splashes of the compound in solution. |
| High-Energy Operations (e.g., Sonicating, Vortexing) | - Respiratory Protection: Use of a certified chemical fume hood is mandatory. - Hand Protection: Nitrile gloves. - Eye Protection: Chemical safety goggles. - Body Protection: Standard lab coat. | To contain any aerosols that may be generated. |
Experimental Protocols: Stock Solution Preparation
The following is a general protocol for preparing a stock solution of a potent small molecule inhibitor. This should be adapted to specific experimental needs and institutional SOPs.
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) for use in cell culture or other assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see table above)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE for handling solid compounds. Perform all operations within a certified chemical fume hood.
-
Weighing: Tare a sterile, pre-labeled vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder directly into the vial.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Securely cap the vial. Mix gently by inversion or slow vortexing until the compound is fully dissolved. Avoid vigorous shaking to minimize aerosol generation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, labeled vials. Store aliquots at -20°C or -80°C in a designated and clearly labeled freezer box to avoid repeated freeze-thaw cycles.[4]
Operational and Disposal Plans
A clear plan for handling spills and disposing of waste is critical for maintaining a safe laboratory environment.
Spill Response:
-
Small Spills (Solid):
-
Do not sweep. Gently cover the spill with absorbent pads dampened with a suitable solvent (e.g., 70% ethanol) to avoid raising dust.
-
Carefully wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area again with soap and water.
-
-
Small Spills (Liquid):
-
Absorb the spill with inert, absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills: Evacuate the area and notify your institution's EHS department immediately.
Waste Disposal: All waste contaminated with this compound, including empty vials, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: All sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Mandatory Visualization
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labs-usa.com [labs-usa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
